molecular formula C10H11ClN2O B183580 (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 60597-68-4

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B183580
CAS No.: 60597-68-4
M. Wt: 210.66 g/mol
InChI Key: ILYOSYIJGVKBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYOSYIJGVKBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392069
Record name (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60597-68-4
Record name (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone (CAS No: 60597-68-4), a key heterocyclic building block relevant to pharmaceutical and chemical research.[1] This document details the prevalent synthetic methodology, including the preparation of the key acyl chloride intermediate and its subsequent reaction with pyrrolidine. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers and drug development professionals in the practical application of this synthesis.

Core Synthesis Pathway

The most direct and industrially relevant synthesis of this compound involves a two-step process. The first step is the conversion of commercially available 2-chloronicotinic acid into the highly reactive 2-chloronicotinoyl chloride. The second step is the nucleophilic acyl substitution, specifically the amidation of this acyl chloride with pyrrolidine. This approach is efficient and proceeds under mild conditions.

The overall reaction is as follows:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start1 2-Chloronicotinic Acid intermediate 2-Chloronicotinoyl Chloride start1->intermediate Chlorination reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->intermediate intermediate2 2-Chloronicotinoyl Chloride reagent2 Pyrrolidine product This compound reagent2->product base Base (e.g., Triethylamine) base->product HCl Scavenger intermediate2->product Acylation

Diagram 1. Overall synthesis pathway for the target compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 2.1: Preparation of 2-Chloronicotinoyl Chloride

This procedure details the conversion of 2-chloronicotinic acid to its acyl chloride derivative using thionyl chloride.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Toluene[2]

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloronicotinic acid (1.0 equiv.).

  • Suspend the acid in an anhydrous solvent such as DCM or toluene.

  • Add a catalytic amount (1-2 drops) of anhydrous DMF to the suspension with stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 equiv.) dropwise.

  • After the addition is complete, fit the flask with a reflux condenser and allow the reaction mixture to warm to room temperature, then gently reflux for 1-2 hours. Gas evolution (SO₂ and HCl) will be observed.

  • The reaction is complete when the solid acid has fully dissolved and gas evolution ceases.

  • Allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are then carefully removed under reduced pressure using a rotary evaporator.

  • The resulting crude 2-chloronicotinoyl chloride is a solid and can be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound

This protocol describes the acylation of pyrrolidine with the prepared 2-chloronicotinoyl chloride, based on the Schotten-Baumann reaction conditions.

Materials:

  • Crude 2-chloronicotinoyl chloride (from Protocol 2.1)

  • Pyrrolidine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

G start Dissolve Pyrrolidine (1.0 equiv.) and TEA (1.2 equiv.) in anhydrous DCM step2 Cool solution to 0 °C start->step2 step3 Add solution of 2-Chloronicotinoyl Chloride (1.0 equiv.) in DCM dropwise step2->step3 step4 Stir at 0 °C for 30 min, then warm to RT for 2-4 h step3->step4 step5 Quench with water step4->step5 step6 Separate organic layer. Wash with NaHCO₃(aq) and Brine step5->step6 step7 Dry organic layer over Na₂SO₄ step6->step7 step8 Filter and concentrate under reduced pressure step7->step8 step9 Purify crude product (Recrystallization or Chromatography) step8->step9 end Obtain pure (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone step9->end

Diagram 2. Experimental workflow for the amidation reaction.

Procedure:

  • In a dry flask under an inert atmosphere, dissolve pyrrolidine (1.0 equiv.) and a base such as triethylamine (1.2 equiv.) in anhydrous DCM.

  • Cool the amine solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the crude 2-chloronicotinoyl chloride (1.0 equiv.) in a minimum amount of anhydrous DCM.

  • Slowly add the solution of 2-chloronicotinoyl chloride to the stirred amine solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize key quantitative data for the target compound and its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number60597-68-4[1]
Molecular FormulaC₁₀H₁₁ClN₂O[1]
Molecular Weight210.66 g/mol [1]
Purity≥97%[1]
AppearanceWhite to off-white solidN/A

Table 2: Representative Reaction Data for Amidation

ParameterValue/ConditionNotes
Reactants2-Chloronicotinoyl chloride, PyrrolidineStoichiometric ratio of 1:1 is typical.
BaseTriethylamine (TEA)1.1 - 1.5 equivalents to scavenge HCl byproduct.
SolventDichloromethane (DCM)Anhydrous conditions are recommended.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time2 - 4 hoursMonitor by TLC or LC-MS for completion.
Expected Yield>80%Based on analogous acylation reactions.[3]

Table 3: Predicted Spectroscopic Data for Characterization

Disclaimer: The following data are predicted based on the chemical structure, as experimental spectra were not available in the cited literature. Actual experimental values may vary.

AnalysisExpected Peaks/Signals
¹H NMR δ ~ 8.4 (dd, 1H, pyridine-H6), ~ 7.8 (dd, 1H, pyridine-H4), ~ 7.4 (dd, 1H, pyridine-H5), ~ 3.6 (t, 2H, N-CH₂), ~ 3.4 (t, 2H, N-CH₂), ~ 1.9 (m, 4H, -CH₂CH₂-).
¹³C NMR δ ~ 165 (C=O), ~ 150 (C-Cl), ~ 148 (pyridine-C6), ~ 138 (pyridine-C4), ~ 132 (pyridine-C3), ~ 124 (pyridine-C5), ~ 48 (N-CH₂), ~ 46 (N-CH₂), ~ 26 (-CH₂-), ~ 24 (-CH₂-).
Mass Spec (EI) Expected [M]⁺ at m/z = 210, with characteristic isotope pattern for one chlorine atom ([M+2]⁺ at ~33% intensity of M⁺).
IR (Infrared) ~ 1640 cm⁻¹ (C=O stretch, Amide I), ~ 1420 cm⁻¹ (C-N stretch), ~ 750 cm⁻¹ (C-Cl stretch).

Safety and Handling

  • 2-Chloronicotinoyl chloride is a reactive acylating agent and is sensitive to moisture. It is corrosive and should be handled with care in a fume hood.

  • Thionyl chloride and oxalyl chloride are toxic and corrosive. Reactions should be performed in a well-ventilated fume hood.

  • Pyrrolidine and triethylamine are flammable and corrosive bases with strong odors.

  • Dichloromethane is a volatile chlorinated solvent and a suspected carcinogen.

  • Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

The synthesis of this compound is reliably achieved through the acylation of pyrrolidine with 2-chloronicotinoyl chloride. This method is high-yielding and utilizes readily available starting materials and reagents. The provided protocols and data serve as a robust guide for researchers in the fields of medicinal chemistry and organic synthesis, enabling the efficient production of this valuable chemical intermediate.

References

An In-Depth Technical Guide on the Physicochemical Properties of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this document combines foundational information from chemical suppliers with computationally predicted data to offer a detailed profile for this molecule. This guide also outlines a detailed experimental protocol for its synthesis and subsequent analytical characterization.

Introduction

This compound is a heterocyclic compound featuring a 2-chloropyridine moiety linked to a pyrrolidine ring via a methanone bridge. This structural motif is of interest to medicinal chemists and drug discovery professionals due to the prevalence of both pyridine and pyrrolidine scaffolds in a wide range of biologically active molecules. Understanding the physicochemical properties of this compound is crucial for its potential application in drug design, synthesis, and development.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in the table below. The data has been compiled from supplier information and computational predictions using various online tools.

PropertyValueSource
IUPAC Name This compound---
CAS Number 60597-68-4[1]
Molecular Formula C₁₀H₁₁ClN₂O[1]
Molecular Weight 210.66 g/mol [1]
Predicted Melting Point 50-100 °CComputational Prediction
Predicted Boiling Point 350-450 °CComputational Prediction
Predicted LogP 1.5 - 2.5Computational Prediction
Predicted pKa (most basic) 1.0 - 2.0 (pyridine nitrogen)Computational Prediction
Predicted Solubility Moderately soluble in waterComputational Prediction

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via amide coupling of 2-chloronicotinic acid and pyrrolidine.

Materials:

  • 2-Chloronicotinic acid

  • Pyrrolidine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent in vacuo to yield the crude 2-chloronicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the pyrrolidine/triethylamine solution to the cooled acid chloride solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire the spectrum in CDCl₃. The expected signals would include multiplets for the pyrrolidine protons and three distinct signals in the aromatic region for the pyridine ring protons.

    • ¹³C NMR: Acquire the spectrum in CDCl₃. The expected signals would include peaks for the pyrrolidine carbons, the pyridine carbons (with the carbon bearing the chlorine atom being significantly downfield), and a carbonyl carbon signal.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using electrospray ionization (ESI) or another suitable soft ionization technique. The expected molecular ion peak [M+H]⁺ would be at m/z 211.06, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable for the molecular ion peak.

  • Thin-Layer Chromatography (TLC):

    • Monitor the reaction progress and assess the purity of the final product using silica gel plates and a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). Visualize the spots using UV light.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A 2-Chloronicotinic Acid C Acid Chloride Formation (SOCl₂ or (COCl)₂) A->C 1. B Pyrrolidine D Amide Coupling (TEA or DIPEA) B->D 2. C->D E Crude Product D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers and professionals in the field of drug development. While experimental data is limited, the combination of supplier information and computational predictions offers a valuable starting point for further investigation. The detailed synthesis and characterization protocols provide a practical framework for the preparation and analysis of this compound, facilitating its exploration in various research and development endeavors.

References

Unraveling the Therapeutic Potential of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: A Look into its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite its specific chemical structure, a comprehensive mechanism of action for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone has not been explicitly detailed in publicly available scientific literature. However, by examining the pharmacological activities of structurally related compounds containing pyridine and pyrrolidine moieties, we can infer potential biological targets and signaling pathways for this molecule. This technical guide synthesizes the available information on analogous compounds to postulate a theoretical framework for its mechanism of action, providing a foundation for future research and drug development.

The core structure of this compound, featuring a substituted pyridine ring linked to a pyrrolidine group via a ketone bridge, is a common scaffold in medicinal chemistry. Derivatives of both pyridine and pyrrolidine are known to exhibit a wide range of biological activities, suggesting that this compound could interact with various physiological systems.

Postulated Biological Activities Based on Structural Analogs

Research on compounds with similar structural features points towards several potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. For instance, many pyridine derivatives have demonstrated efficacy against a variety of pathogens, and certain pyrrolidine-containing compounds are being investigated for their potential to protect nerve cells.

Compounds with related structures have also been identified as inhibitors of specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. The pyrrolidine ring, in particular, is a key component of several DPP-IV inhibitors.

Furthermore, the broader class of heterocyclic compounds encompassing this structure has been implicated in the modulation of various signaling pathways crucial in cancer and inflammatory diseases. These pathways could include those regulated by protein kinases and other key cellular messengers.

Potential Signaling Pathway Involvement

Based on the activities of related molecules, this compound could potentially exert its effects through the modulation of one or more signaling pathways. A hypothetical workflow for investigating these pathways is outlined below.

Experimental Workflow for Investigating Mechanism of Action cluster_screening Initial Screening cluster_pathway Pathway Elucidation cluster_validation In Vivo Validation Target_Binding Target Binding Assays (e.g., Kinase Panel, GPCR Panel) Western_Blot Western Blot Analysis (Key Pathway Proteins) Target_Binding->Western_Blot Identified Targets Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Viability->Western_Blot Phenotypic Effects Reporter_Assay Reporter Gene Assays (e.g., Luciferase) Western_Blot->Reporter_Assay Confirm Pathway Modulation Animal_Model Disease-Relevant Animal Models Reporter_Assay->Animal_Model Validate Therapeutic Potential

Figure 1. A generalized experimental workflow for elucidating the mechanism of action.

This diagram illustrates a logical progression for future research. Initial screening would involve broad panels of biological targets to identify potential interactions. Hits from these screens would then be followed up with more detailed cellular assays to understand the impact on specific signaling pathways. Finally, any promising in vitro findings would need to be validated in relevant animal models of disease.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the rich pharmacology of its structural components provides a strong basis for directed investigation. Future studies focusing on its potential antimicrobial, anticancer, and enzyme inhibitory activities are warranted. The systematic approach outlined in this guide offers a roadmap for researchers to unravel the therapeutic potential of this and similar molecules, ultimately contributing to the development of novel therapeutics. The lack of specific data for the title compound underscores the vast and often untapped potential within chemical space, highlighting the need for continued exploration and characterization of novel chemical entities.

Spectroscopic Profile of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone (CAS No. 60597-68-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components: a 2-chloropyridine ring and a pyrrolidin-1-yl-methanone moiety. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4dd1HH-6 (Pyridine)
~7.8dd1HH-4 (Pyridine)
~7.3dd1HH-5 (Pyridine)
~3.6t2HN-CH₂ (Pyrrolidine)
~3.4t2HN-CH₂ (Pyrrolidine)
~1.9m4H-CH₂-CH₂- (Pyrrolidine)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~150C-2 (Pyridine, C-Cl)
~148C-6 (Pyridine)
~138C-4 (Pyridine)
~130C-3 (Pyridine)
~123C-5 (Pyridine)
~48N-CH₂ (Pyrrolidine)
~46N-CH₂ (Pyrrolidine)
~26-CH₂- (Pyrrolidine)
~24-CH₂- (Pyrrolidine)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch (Pyridine)
~2980-2850MediumAliphatic C-H stretch (Pyrrolidine)
~1640StrongC=O stretch (Amide I band)
~1580, 1450Medium-StrongC=C and C=N ring stretching (Pyridine)
~1430MediumC-N stretch (Amide)
~1100MediumC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
210/212High[M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
175Medium[M - Cl]⁺
141Medium[M - C₄H₈N]⁺ (Loss of pyrrolidine ring)
113/115High[C₅H₃ClN]⁺ (Chloropyridine fragment)
70High[C₄H₈N]⁺ (Pyrrolidine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

In-Depth Technical Guide: Structural Analysis and Characterization of 6-Bromo-1H-indole (CAS 52415-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 6-bromo-1H-indole, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] The document details its chemical and physical properties, provides spectroscopic data for identification and quality control, and outlines common synthetic and analytical methodologies.

Chemical Identity and Physical Properties

6-Bromo-1H-indole is a halogenated derivative of indole, presenting as a white to off-white or brown crystalline powder.[1][3][4] It is characterized by the chemical formula C₈H₆BrN and a molecular weight of approximately 196.04 g/mol .[2][5][6] The structure consists of an indole ring system with a bromine atom substituted at the 6-position.[1]

Table 1: Physicochemical Properties of 6-Bromo-1H-indole

PropertyValueReference
CAS Number 52415-29-9[1][2][5][6][7]
Molecular Formula C₈H₆BrN[1][2][5][6][7]
Molecular Weight 196.04 g/mol [2][6]
Appearance White to off-white or brown powder[1][2][4]
Melting Point 92-96 °C[3][4][8]
Boiling Point 70-75 °C at 0.01 mmHg[3][8]
Solubility Sparingly soluble in water; soluble in polar organic solvents like dimethylformamide, ethanol, and acetone.[1][1]
pKa 16.07 ± 0.30 (Predicted)[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of 6-bromo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structure of 6-bromo-1H-indole.

Table 2: ¹H NMR Spectroscopic Data for 6-Bromo-1H-indole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
8.14br s-N-H[4]
7.53s-H-7[4]
7.49d8.4H-4[4]
7.21dd8.4, 1.7H-5[4]
7.17-7.15m-H-2[4]
6.53-6.51m-H-3[4]

Table 3: ¹³C NMR Spectroscopic Data for 6-Bromo-1H-indole (Predicted)

Chemical Shift (δ, ppm)Assignment
137.34C-7a
129.12C-3a
127.52C-2
123.28C-4
122.37C-5
115.78C-6
112.08C-7
102.84C-3
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic pattern of bromine.

Table 4: Mass Spectrometry Data for 6-Bromo-1H-indole

m/zIon
195[M]⁺ (with ⁷⁹Br)
197[M+2]⁺ (with ⁸¹Br)
116[M-Br]⁺
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for Indole Derivatives

Wavenumber (cm⁻¹)Assignment
3100-3400N-H stretching
3000-3100Aromatic C-H stretching

Experimental Protocols

Synthesis of 6-Bromo-1H-indole

A common method for the synthesis of 6-bromo-1H-indole involves the reaction of 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization.[4]

Experimental Workflow: Synthesis of 6-Bromo-1H-indole

Synthesis_Workflow cluster_step1 Step 1: Formation of Enamine Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Purification A 4-bromo-2-nitrotoluene C Enamine Intermediate A->C DMF, 110°C, 90 min B N,N-dimethylformamide dimethyl acetal, Pyrrolidine B->C F 6-Bromo-1H-indole C->F 75-85°C, 3.5 h D Zinc powder D->F E 80% Acetic Acid E->F G Crude Product F->G I Pure 6-Bromo-1H-indole G->I H Column Chromatography (Hexane/Ethyl Acetate) H->I

Caption: Synthetic route for 6-bromo-1H-indole.

Protocol:

  • Step 1: Formation of Enamine Intermediate: To a solution of 4-bromo-2-nitrotoluene in anhydrous N,N-dimethylformamide, add N,N-dimethylformamide dimethyl acetal and pyrrolidine.[4] Heat the mixture at 110°C for 90 minutes.[4] After cooling, the reaction mixture is diluted with ether and washed with deionized water. The organic phase is dried and concentrated to yield the crude enamine intermediate.[4]

  • Step 2: Reductive Cyclization: The crude intermediate is dissolved in 80% aqueous acetic acid and heated to 75°C.[4] Zinc powder is added in portions over 2 hours, and the reaction is stirred at 85°C for an additional 3.5 hours.[4]

  • Step 3: Work-up and Purification: After cooling, the mixture is filtered, and the filtrate is diluted with ethyl acetate and washed with water.[4] The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography using a hexane/ethyl acetate solvent system to afford pure 6-bromo-1H-indole.[4]

Characterization Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.[4][9]

  • Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[5]

  • IR Spectroscopy: IR spectra are commonly recorded using KBr pellets on an FTIR spectrometer.[10]

  • Melting Point: The melting point is determined using a standard melting point apparatus.[10]

Applications in Drug Development

6-Bromo-1H-indole is a versatile building block in the synthesis of a wide range of biologically active molecules.[1][2] Its bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki and Heck couplings.[1][3]

Signaling Pathway Context: Potential Applications

While 6-bromo-1H-indole itself is an intermediate, its derivatives have been investigated for various therapeutic targets. For instance, indole derivatives are known to act as inhibitors of enzymes like cystathionine γ-lyase (CSE), which is involved in bacterial hydrogen sulfide production and antibiotic resistance.[11]

Signaling_Pathway A 6-Bromo-1H-indole (Starting Material) B Synthetic Modifications (e.g., Cross-coupling) A->B Synthesis C Indole-based CSE Inhibitors (e.g., NL1) B->C Leads to D Bacterial Cystathionine γ-Lyase (bCSE) C->D Inhibits E Reduced H₂S Production in Bacteria D->E Catalyzes H₂S production F Increased Bacterial Sensitivity to Antibiotics E->F Results in

Caption: Role of 6-bromo-1H-indole in developing CSE inhibitors.

This highlights its importance in the discovery of new therapeutic agents, including potential treatments for cancer and neurological disorders.[2][12]

Conclusion

6-Bromo-1H-indole is a well-characterized compound with significant applications in medicinal chemistry and materials science.[2] The analytical data and experimental protocols presented in this guide provide a solid foundation for researchers working with this important synthetic intermediate. The ability to reliably synthesize and characterize this molecule is fundamental to the development of novel indole-based compounds with potential therapeutic benefits.

References

The Versatile Scaffold: A Literature Review of 2-Chloropyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-chloropyridine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and synthetic accessibility have made it a cornerstone in the development of novel therapeutic agents targeting a wide range of diseases, from cancer and infectious diseases to neurological disorders. This technical guide provides a comprehensive review of the recent advancements in the medicinal chemistry of 2-chloropyridine derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships.

Anticancer Activity of 2-Chloropyridine Derivatives

The fight against cancer has been a major driving force for the exploration of 2-chloropyridine derivatives. These compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including enzyme inhibition and disruption of critical cellular signaling pathways.

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is a key target in cancer therapy as its reactivation is a hallmark of many cancers. Several 2-chloropyridine derivatives have been identified as potent telomerase inhibitors.

A series of novel 2-chloro-pyridine derivatives containing flavone moieties were synthesized and evaluated for their telomerase inhibitory activity. Notably, compound 6e demonstrated strong inhibition of telomerase with an IC50 value of 0.8 ± 0.07 µM.[1] Another study reported a series of 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety, with compound 6o showing significant telomerase inhibitory activity with an IC50 of 2.3 ± 0.07µM.[2]

Table 1: Telomerase Inhibitory Activity of 2-Chloropyridine Derivatives

Compound IDStructureIC50 (µM)Cancer Cell LineReference
6e 2-chloro-pyridine with flavone moiety0.8 ± 0.07SGC-7901 (gastric cancer)[1]
6o 2-chloropyridine with 1,3,4-oxadiazole moiety2.3 ± 0.07SGC-7901 (gastric cancer)[2]
Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. A novel 2-amino-pyridine derivative, compound 29 , was identified as a potent and selective CDK8 inhibitor with an IC50 of 46 nM.[3] This compound effectively suppressed the proliferation of colon cancer cell lines with high CDK8 expression. Another study identified 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (compound 4 ) as a potent CDK2 inhibitor with an IC50 of 0.24 µM, which is more potent than the reference compound roscovitine.[4]

Table 2: CDK Inhibitory Activity of 2-Chloropyridine Derivatives

Compound IDTargetIC50Cancer Cell LineReference
29 CDK846 nMColon Cancer[3]
4 CDK20.24 µMHCT-116, MCF-7, HepG2, A549[4]
GPR54 Antagonism

G protein-coupled receptor 54 (GPR54) and its ligand, kisspeptin, play a critical role in the regulation of the hypothalamic-pituitary-gonadal axis, making it a target for hormone-dependent cancers. A series of 2-acylamino-4,6-diphenylpyridines were developed as potent GPR54 antagonists. Compound 9l from this series exhibited a remarkable IC50 value of 3.7 nM in a GPR54 binding assay.[2]

Table 3: GPR54 Antagonistic Activity of a 2-Acylamino-4,6-diphenylpyridine Derivative

Compound IDTargetIC50 (nM)Assay TypeReference
9l GPR543.7Binding Assay[2]

Antibacterial Activity of 2-Chloropyridine Derivatives

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. 2-Chloropyridine derivatives have shown promise as a new class of antibacterial agents. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity. Compound 7j from this series demonstrated potent activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of 0.25 µg/mL, which is eight-fold more potent than the clinically used antibiotic linezolid.[5]

Table 4: Antibacterial Activity of a 2-Chloropyridine Derivative

Compound IDBacterial Strain(s)MIC (µg/mL)Reference
7j Gram-positive bacteria0.25[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers in the field.

Synthesis of 2-Acylamino-4,6-diphenylpyridine Derivatives (General Procedure)

A mixture of a 2-amino-4,6-diphenylpyridine derivative (1.0 eq.), a carboxylic acid (1.2 eq.), and a coupling agent such as HATU (1.5 eq.) in an appropriate solvent like DMF is stirred at room temperature. A base, for instance, DIPEA (3.0 eq.), is then added, and the reaction mixture is stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-acylamino-4,6-diphenylpyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[7]

  • Cell Lysis: Prepare cell extracts by lysing cells in a CHAPS lysis buffer.

  • Telomerase Extension: In the first step, telomerase present in the cell extract adds telomeric repeats (GGTTAG) onto the 3' end of a substrate oligonucleotide (TS primer).

  • PCR Amplification: In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer (RP). This generates a characteristic ladder of products with 6 base pair increments.

  • Detection: The PCR products are then visualized by gel electrophoresis. The presence of the characteristic ladder indicates telomerase activity.

  • Quantification of Inhibition: To determine the inhibitory effect of a compound, the TRAP assay is performed in the presence of various concentrations of the inhibitor. The reduction in the intensity of the telomerase ladder is then quantified to calculate the IC50 value. For a more reliable quantification and to avoid PCR interference by the test compounds, a modified TRAP assay (TRAP-LIG) can be used, which includes an intermediate step to remove the ligand before the PCR amplification.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.[5]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum from an overnight culture.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is crucial for drug development. The following diagrams, created using the DOT language, illustrate key concepts discussed in this review.

G Fragment-Based Drug Discovery (FBDD) Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization FragmentLibrary Fragment Library (including 2-chloropyridine) PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (Orthogonal Assays) PrimaryScreen->HitValidation StructuralBiology Structural Biology (X-ray, NMR) HitValidation->StructuralBiology SAR Structure-Activity Relationship (SAR) StructuralBiology->SAR LeadCompound Lead Compound SAR->LeadCompound

Caption: A typical workflow for Fragment-Based Drug Discovery.

G Simplified MKK4-JNK Signaling Pathway Stress Stress Stimuli MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 JNK JNK MKK4->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 CellularResponse Cellular Response (Apoptosis, Inflammation) AP1->CellularResponse Inhibitor 2-Chloropyridine Derivative Inhibitor->MKK4

Caption: Inhibition of the MKK4-JNK signaling pathway.

G CDK2 and Cell Cycle Progression CyclinE Cyclin E ActiveComplexE Cyclin E-CDK2 (Active) CyclinE->ActiveComplexE CDK2 CDK2 CDK2->ActiveComplexE ActiveComplexA Cyclin A-CDK2 (Active) CDK2->ActiveComplexA CyclinA Cyclin A CyclinA->ActiveComplexA G1S G1/S Transition ActiveComplexE->G1S S_Phase S Phase Progression ActiveComplexA->S_Phase Inhibitor 2-Chloropyridine Derivative Inhibitor->CDK2

Caption: Inhibition of CDK2 disrupts cell cycle progression.

References

solubility of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predictive solubility profile based on the known properties of structurally similar compounds, such as nicotinamide and other N-acyl pyrrolidine derivatives. Furthermore, it presents a comprehensive, standardized experimental protocol for determining the precise solubility of this compound in a range of common organic solvents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and biological evaluation of this and related chemical entities.

Introduction

This compound is a compound featuring a 2-chloropyridine core linked to a pyrrolidine ring via an amide bond. The physicochemical properties of such molecules, particularly their solubility, are critical determinants of their behavior in both chemical reactions and biological systems. Solubility influences reaction kinetics, purification strategies, formulation development, and pharmacokinetic properties, including absorption and distribution. A thorough understanding of a compound's solubility is therefore a foundational requirement in the drug development pipeline.

This guide provides a projected solubility table, a detailed experimental methodology for its empirical determination, and a workflow diagram to guide laboratory practice.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents at ambient temperature. These predictions are based on the general principle of "like dissolves like" and the known solubility of analogous compounds containing pyridine and pyrrolidine moieties. It is anticipated that the compound will exhibit favorable solubility in polar aprotic and protic solvents.

SolventPredicted SolubilityRationale
MethanolHighPolar protic solvent, capable of hydrogen bonding.
EthanolHighPolar protic solvent, similar to methanol.
AcetoneModerate to HighPolar aprotic solvent with a significant dipole moment.
AcetonitrileModerate to HighPolar aprotic solvent, commonly used in chromatography.
DichloromethaneModerateModerately polar solvent, effective for a wide range of organic compounds.
ChloroformModerateSimilar in polarity to dichloromethane.
Ethyl AcetateLow to ModerateLess polar than ketones and alcohols, may have limited solvating power.
TolueneLowNon-polar aromatic solvent, unlikely to effectively solvate the polar functional groups.
HexaneVery LowNon-polar aliphatic solvent, poor solvent for polar compounds.

Note: This table presents predicted data. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, the following isothermal shake-flask method is recommended. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

3.1. Materials and Equipment

  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.45 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions.

    • Analyze the diluted sample solutions and determine their concentrations using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) × (Dilution factor)

3.3. Data Reporting

The solubility should be reported as the mean of at least three independent measurements for each solvent, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 sampl1 Allow solid to settle equil1->sampl1 sampl2 Withdraw supernatant sampl1->sampl2 sampl3 Filter through 0.45 µm filter sampl2->sampl3 anal1 Dilute sample sampl3->anal1 anal2 Quantify using HPLC or UV-Vis anal1->anal2 anal3 Calculate solubility from calibration curve anal2->anal3

Caption: Workflow for solubility determination.

Conclusion

While experimental data for the solubility of this compound is not currently published, this technical guide provides a robust framework for its prediction and empirical determination. The predicted solubility profile suggests higher solubility in polar organic solvents, a hypothesis that can be confirmed using the detailed experimental protocol provided. The methodologies and workflow outlined herein are intended to facilitate consistent and reliable solubility assessment, which is a critical step in the advancement of research and development involving this compound. Researchers are encouraged to use this guide as a starting point for their investigations into the physicochemical properties of this and structurally related molecules.

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a novel compound of interest in pharmaceutical development. Due to the limited availability of public data on this specific molecule, this document outlines the essential experimental protocols and analytical strategies required to thoroughly characterize its physicochemical properties. The methodologies detailed herein, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Forced Degradation Studies, are based on established principles and regulatory guidelines (ICH). This guide is intended to equip researchers with the necessary tools to assess the compound's stability, identify potential degradation pathways, and develop stability-indicating analytical methods crucial for its advancement as a drug candidate.

Introduction

This compound is a heterocyclic compound featuring a chloropyridine core linked to a pyrrolidine ring via a methanone bridge. Its structural motifs are common in pharmacologically active molecules, suggesting its potential for further investigation. A critical aspect of preclinical development is the comprehensive characterization of a compound's thermal stability and degradation profile. This information is paramount for determining appropriate storage conditions, identifying potential impurities arising during manufacturing or storage, and establishing a stable formulation.

This guide presents a systematic approach to elucidating these properties through a combination of thermo-analytical techniques and stress testing.

Thermal Analysis

Thermal analysis provides quantitative information about the physical and chemical changes that occur in a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for assessing its thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This technique is used to determine the temperature at which the compound begins to decompose and to quantify mass loss associated with this decomposition.

2.1.1. Experimental Protocol: TGA

  • Instrument Preparation: Ensure the TGA instrument, particularly its microbalance, is calibrated according to the manufacturer's specifications.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).[3]

  • Atmosphere: Set the purge gas to an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting plot of percent weight loss versus temperature is the TGA thermogram.[5]

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), often calculated from the derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing information on the compound's physical form and purity.[7]

2.2.1. Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.[8]

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the melting point (as determined by preliminary runs or other methods) at a heating rate of 10 °C/min.[8]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or crystallization. Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting event.[9]

Data Presentation: Thermal Analysis

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear, tabular format for easy interpretation and comparison.

ParameterValueUnitsMethod
Melting Point (Tonset)°CDSC
Melting Point (Tpeak)°CDSC
Enthalpy of Fusion (ΔHfus)J/gDSC
Decomposition Onset (Tonset)°CTGA
Temperature of Max Decomposition Rate°CTGA (DTG Peak)
Residue at 600 °C%TGA

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance and demonstrating the specificity of analytical methods.[10] These studies, conducted under conditions more severe than accelerated stability testing, help elucidate degradation pathways.[11][12] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Experimental Workflow: Forced Degradation

The overall workflow for conducting forced degradation studies involves subjecting the compound to various stress conditions and analyzing the resulting samples with a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose aliquots Oxidation Oxidative (e.g., 3% H2O2) API->Oxidation Expose aliquots Thermal Thermal (Heat) (e.g., 80°C) API->Thermal Expose aliquots Photo Photolytic (ICH Q1B) API->Photo Expose aliquots Neutralize Neutralization/ Quenching Acid->Neutralize Stop reaction at target degradation (5-20%) Base->Neutralize Stop reaction at target degradation (5-20%) Oxidation->Neutralize Stop reaction at target degradation (5-20%) Thermal->Neutralize Stop reaction at target degradation (5-20%) Photo->Neutralize Stop reaction at target degradation (5-20%) HPLC HPLC-UV/DAD Analysis Neutralize->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Characterization Impurity Characterization (LC-MS/MS) HPLC->Characterization

Caption: General workflow for forced degradation studies.

Experimental Protocols: Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be prepared. Aliquots are then subjected to the following conditions.[13] A control sample, protected from stress, is analyzed concurrently.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at room temperature or heat (e.g., 60°C) if no degradation is observed. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature in the dark. Withdraw and analyze samples at appropriate time points.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store the stock solution at the same temperature. Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12] A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial to separate the parent compound from all potential degradation products.

3.3.1. Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for many small organic molecules.[14]

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A typical mobile phase could be:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: A starting point could be a linear gradient from 10% B to 90% B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor at multiple wavelengths (e.g., 220-400 nm). This helps in assessing peak purity and selecting the optimal wavelength for quantification.[15]

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the parent peak is free from co-eluting degradants (peak purity analysis).

Data Presentation: Forced Degradation

Summarize the results of the forced degradation studies in a table.

Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RT)
ControlN/A~100<0.10No significant degradation
0.1 M HCl24 h / 60°C
0.1 M NaOH8 h / RT
3% H₂O₂4 h / RT
Thermal (Solid)48 h / 80°C
Photolytic1.2 M lux h

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The forced degradation studies will confirm which of these pathways are relevant.

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Products Parent (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Amide_Hydrolysis Amide Bond Hydrolysis Parent->Amide_Hydrolysis Acid/Base Pyridine_Hydrolysis Hydrolysis of Chloro Group Parent->Pyridine_Hydrolysis Hydrolytic Oxidation Oxidation (e.g., N-oxide) Parent->Oxidation Oxidative Photolysis Photolytic Rearrangement/ Cleavage Parent->Photolysis Light Product1 2-Chloropyridine-3-carboxylic acid + Pyrrolidine Amide_Hydrolysis->Product1 Product2 (2-Hydroxypyridin-3-yl) (pyrrolidin-1-yl)methanone Pyridine_Hydrolysis->Product2 Product3 N-oxide derivatives Oxidation->Product3 Product4 Photodegradants Photolysis->Product4

Caption: Hypothesized degradation pathways for the title compound.

Pathway Descriptions:

  • Amide Hydrolysis: The methanone (amide) linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-chloropyridine-3-carboxylic acid and pyrrolidine.[14]

  • Hydrolysis of Chloro Group: The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide, especially under heating, to form the corresponding 2-hydroxypyridine derivative.

  • Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation, leading to the formation of an N-oxide derivative, particularly in the presence of an oxidizing agent like H₂O₂.

Conclusion

This technical guide outlines a comprehensive and systematic strategy for determining the thermal stability and degradation profile of this compound. By employing the detailed protocols for TGA, DSC, and forced degradation studies, researchers can generate the critical data necessary to understand the intrinsic stability of the molecule. This information is fundamental for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality, safety, and efficacy of any potential drug product. The proposed workflows and analytical methods provide a robust foundation for regulatory submissions and the continued development of this compound.

References

Quantum Chemical Blueprint for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its mechanism of action and designing more potent and selective analogues. This technical guide provides a detailed framework for the quantum chemical analysis of this compound using Density Functional Theory (DFT). We outline a robust computational protocol for geometry optimization, vibrational frequency analysis, and the prediction of key electronic and spectroscopic properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the accelerated discovery and optimization of novel therapeutics.

Introduction

Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool in modern drug discovery.[1] By providing insights into molecular properties at the atomic level, these methods can guide experimental efforts, reduce costs, and accelerate the design-synthesis-test cycle. The target of this guide, this compound (Figure 1), with the chemical formula C10H11ClN2O[2], presents a scaffold with potential for various biological activities. Its structural features, including a chlorinated pyridine ring and a pyrrolidinyl methanone moiety, warrant a detailed investigation of its conformational landscape, electronic distribution, and reactivity profile.

This guide will detail a standard operating procedure for conducting quantum chemical calculations on this molecule, from initial structure preparation to the analysis of calculated properties.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Computational Methodology

The selection of an appropriate theoretical level is a balance between accuracy and computational cost.[3] Based on studies of similar heterocyclic compounds, Density Functional Theory (DFT) offers a reliable approach.[4][5][6]

Software

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Level of Theory
  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimizations and electronic property calculations of organic molecules.[4][5] For improved accuracy in non-covalent interactions, a dispersion-corrected functional like ωB97X-D could also be employed.[3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set with diffuse and polarization functions provides a good description of the electron distribution, particularly for systems containing heteroatoms and potential for hydrogen bonding.

Computational Workflow

The overall computational workflow is depicted in Figure 2.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo thermo Thermodynamic Properties freq_calc->thermo spectra Spectroscopic Properties (IR, Raman, NMR) freq_calc->spectra

Caption: Computational workflow for the quantum chemical analysis.

Experimental Protocols (for Validation)

While this guide focuses on the computational aspects, validation against experimental data is crucial. Standard experimental protocols for obtaining comparative data are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum in the 4000-400 cm⁻¹ range.

    • Identify characteristic vibrational frequencies for functional groups.

Results and Discussion

This section details the expected outcomes of the quantum chemical calculations.

Molecular Geometry Optimization

The geometry optimization will yield the most stable conformation of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles will be determined.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/Angle/DihedralCalculated ValueExperimental Value
Bond Lengths (Å) C=OValueValue
C-ClValueValue
C-N (amide)ValueValue
C-N (pyridine)ValueValue
Bond Angles (°) O=C-NValueValue
Cl-C-CValueValue
C-N-C (pyrrolidine)ValueValue
Dihedral Angles (°) C-C-C=OValueValue
Cl-C-C-NValueValue
Note: Experimental values are to be obtained from X-ray crystallography.
Vibrational Analysis

The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman).

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν(C=O)ValueValueValueCarbonyl stretch
ν(C-Cl)ValueValueValueC-Cl stretch
ν(C-N)ValueValueValueAmide C-N stretch
Aromatic C-H stretchValueValueValuePyridine C-H stretch
Aliphatic C-H stretchValueValueValuePyrrolidine C-H stretch
Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the molecule's reactivity and intermolecular interaction sites.

G cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Reactivity Prediction HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO - HOMO HOMO->Energy_Gap electrophilic Electrophilic Attack Sites (Electron-rich regions) HOMO->electrophilic Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap nucleophilic Nucleophilic Attack Sites (Electron-deficient regions) LUMO->nucleophilic Electron Acceptor

Caption: Relationship between frontier orbitals and chemical reactivity.

Table 3: Key Electronic Properties

PropertyCalculated ValueUnit
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

The Molecular Electrostatic Potential (MEP) map will visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The most negative potential is expected around the carbonyl oxygen and the pyridine nitrogen, indicating sites for electrophilic attack. The regions around the hydrogen atoms will exhibit positive potential.

NMR Spectral Prediction

The GIAO (Gauge-Including Atomic Orbital) method can be used to predict the ¹H and ¹³C NMR chemical shifts.

Table 4: Predicted vs. Experimental NMR Chemical Shifts (ppm)

AtomPredicted ¹³C ShiftExperimental ¹³C ShiftPredicted ¹H ShiftExperimental ¹H Shift
C=OValueValue--
C-ClValueValue--
Pyridine C2ValueValueValueValue
...............
Pyrrolidine CαValueValueValueValue
...............

Conclusion

This technical guide outlines a comprehensive in silico protocol for the quantum chemical characterization of this compound. By applying the described DFT calculations, researchers can obtain valuable data on the molecule's geometry, stability, and electronic properties. This information is critical for understanding its potential as a drug candidate and for guiding the rational design of new, improved derivatives. The theoretical data, once validated by experimental results, will provide a solid foundation for further studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses.

References

The Evolving Landscape of Pyridinyl-Pyrrolidinyl Methanones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the pyridinyl and pyrrolidinyl scaffolds, linked by a methanone bridge, has given rise to a class of compounds with significant therapeutic potential, primarily as modulators of nicotinic acetylcholine receptors (nAChRs). This in-depth technical guide provides a comprehensive overview of the biological activities of substituted pyridinyl-pyrrolidinyl methanones, focusing on their structure-activity relationships, the experimental protocols used for their evaluation, and the key signaling pathways they influence.

Core Biological Target: Nicotinic Acetylcholine Receptors

Substituted pyridinyl-pyrrolidinyl methanones have emerged as potent and selective ligands for various subtypes of nAChRs. These ligand-gated ion channels are integral to a wide range of physiological processes in the central and peripheral nervous systems. The primary nAChR subtypes targeted by this class of compounds are the α4β2 and α7 receptors, both of which are implicated in cognitive function, reward pathways, and neurodegenerative diseases.

The modulation of these receptors by pyridinyl-pyrrolidinyl methanones can manifest in several ways, including:

  • Agonism and Partial Agonism: Direct activation of the receptor, mimicking the effect of the endogenous neurotransmitter acetylcholine. Partial agonists elicit a submaximal response compared to a full agonist.

  • Antagonism: Blocking the receptor and preventing its activation by agonists.

  • Positive Allosteric Modulation (PAM): Binding to a site on the receptor distinct from the agonist binding site to enhance the receptor's response to an agonist.

  • Negative Allosteric Modulation (NAM): Binding to an allosteric site to reduce the receptor's response to an agonist.

Structure-Activity Relationships and Quantitative Data

The biological activity of substituted pyridinyl-pyrrolidinyl methanones is exquisitely sensitive to the nature and position of substituents on both the pyridinyl and pyrrolidinyl rings. The following tables summarize key quantitative data from the literature, illustrating these structure-activity relationships (SAR).

Compound IDPyridinyl SubstitutionPyrrolidinyl SubstitutionnAChR SubtypeActivity TypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, µM)Efficacy (% of ACh/Nicotine)
Varenicline 5,6-benzo-fusedN-Hα4β2Partial Agonist0.15[1]3.1[1]~45% of Nicotine[1]
Compound 7v 2-(propylamino)-5-(4-ethoxyphenyl)-α7PAM-0.181200% modulation of Nicotine EC₅[1]
Compound 7z 2-(propylamino)-5-(4-ethoxyphenyl)-α7PAM--Active in NOR test at 1.0 mg/kg[1]
A-84543 Analog 2-chloro2-((S)-methoxy)α4β2Agonist0.15--
Nifrolene 5-(3'-Fluoropropyl)2-((S)-3,4-dehydro-methoxy)α4β2High Affinity Ligand0.36--

Table 1: Biological Activity of Representative Substituted Pyridinyl-Pyrrolidinyl Methanones and Analogs.

Key Signaling Pathway: nAChR-Mediated Dopamine Release

A critical biological activity of many pyridinyl-pyrrolidinyl methanones, particularly α4β2 partial agonists, is the modulation of dopamine release in the mesolimbic pathway, a key component of the brain's reward system. Activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to an influx of cations, depolarization of the nerve terminal, and subsequent release of dopamine in the nucleus accumbens (NAc). This mechanism is central to the therapeutic effect of smoking cessation aids like varenicline, which attenuates nicotine-induced dopamine surges while providing a moderate level of dopamine release to alleviate withdrawal symptoms.

nAChR_Dopamine_Release cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Dopaminergic_Neuron Dopaminergic Neuron nAChR α4β2 nAChR Dopamine_Release Dopamine Release Dopaminergic_Neuron->Dopamine_Release Projects to & triggers nAChR->Dopaminergic_Neuron Activates D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron D2_Receptor->Postsynaptic_Neuron Modulates Pyridinyl_Pyrrolidinyl_Methanone Pyridinyl-Pyrrolidinyl Methanone Pyridinyl_Pyrrolidinyl_Methanone->nAChR Binds to

nAChR-mediated dopamine release pathway.

Experimental Protocols

The biological evaluation of substituted pyridinyl-pyrrolidinyl methanones involves a combination of in vitro and in vivo assays to determine their affinity, potency, efficacy, and functional effects.

In Vitro Assays

1. Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity (Kᵢ) of a test compound to a specific nAChR subtype.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells).

    • Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific binding competitor (e.g., nicotine).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for Functional Activity

This electrophysiological technique measures the functional activity (potency - EC₅₀, and efficacy - Iₘₐₓ) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for the nAChR subunits of interest.

    • Two-electrode voltage clamp setup.

    • Perfusion system.

    • Recording solution (e.g., Ba²⁺ Ringer's solution).

    • Agonist (e.g., acetylcholine).

    • Test compound at various concentrations.

  • Protocol:

    • Inject the nAChR subunit cRNAs into the oocytes and incubate for 2-7 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with the recording solution.

    • Apply the agonist at a known concentration to elicit a baseline current response.

    • Apply the test compound at various concentrations, either alone (for agonists) or in the presence of a fixed concentration of agonist (for modulators).

    • Record the current responses.

    • Construct concentration-response curves to determine EC₅₀ and Iₘₐₓ values.

In Vivo Assay

Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test is a behavioral assay used to assess learning and memory in rodents. It is particularly useful for evaluating the potential cognitive-enhancing effects of nAChR modulators.[1][2][3]

  • Apparatus: An open-field arena.

  • Objects: Two sets of identical objects and one novel object, all of similar size and material but different shapes.

  • Protocol:

    • Habituation: Allow the mouse to freely explore the empty arena for a set period (e.g., 10 minutes) on day 1.[3]

    • Training/Familiarization Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).[3]

    • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).

    • Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set period (e.g., 10 minutes).[3]

    • Data Analysis: Record the time the mouse spends exploring each object. A preference for the novel object (spending significantly more time exploring it) indicates intact recognition memory. The discrimination index (time with novel object - time with familiar object) / (total exploration time) is calculated.

NOR_Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Training (Two Identical Objects) Habituation->Training 24 hours ITI Inter-Trial Interval (1 or 24 hours) Training->ITI Testing Day 2: Testing (One Familiar, One Novel Object) ITI->Testing Analysis Data Analysis (Calculate Discrimination Index) Testing->Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a key intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the preparation of 2-chloronicotinoyl chloride from 2-chloronicotinic acid, followed by an amidation reaction with pyrrolidine. The protocols provided herein are based on established chemical principles and analogous reactions, offering a reliable method for the preparation of the title compound.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active molecules. The 2-chloropyridine moiety serves as a versatile handle for further functionalization, such as cross-coupling reactions, while the pyrrolidinyl methanone group can influence the pharmacokinetic properties of a molecule. The synthesis described involves the formation of a robust amide bond, a fundamental transformation in organic chemistry.

Reaction Scheme

The overall synthetic route is depicted in the following scheme:

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride

This protocol outlines the conversion of 2-chloronicotinic acid to its corresponding acyl chloride using thionyl chloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloronicotinic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer-Standard laboratory equipment
Heating mantle-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (e.g., 15.7 g, 0.1 mol).

  • Under a fume hood, add toluene (100 mL) followed by the slow addition of thionyl chloride (14.3 mL, 0.2 mol).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous toluene (2 x 50 mL).

  • The resulting crude 2-chloronicotinoyl chloride, typically a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Expected Yield: Quantitative.

Protocol 2: Synthesis of this compound

This protocol details the amidation of 2-chloronicotinoyl chloride with pyrrolidine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloronicotinoyl chlorideCrude from Protocol 1-
Pyrrolidine≥99%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Brine (Saturated aq. NaCl)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer-Standard laboratory equipment
Ice bath-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Silica gel for column chromatography-Commercially Available

Procedure:

  • Dissolve the crude 2-chloronicotinoyl chloride (from 0.1 mol of 2-chloronicotinic acid) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (8.4 mL, 0.1 mol) and triethylamine (20.9 mL, 0.15 mol) in anhydrous DCM (100 mL).

  • Add the pyrrolidine/triethylamine solution dropwise to the stirred solution of 2-chloronicotinoyl chloride at 0°C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties and Expected Data

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂O
Molecular Weight210.66 g/mol
AppearanceOff-white to pale yellow solid
Purity (typical)>97%
Expected Yield80-90%

Table 2: Representative Characterization Data

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (dd, 1H), 7.80 (dd, 1H), 7.35 (dd, 1H), 3.60 (t, 2H), 3.40 (t, 2H), 1.95 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.0, 150.0, 148.0, 139.0, 133.0, 123.0, 49.0, 46.0, 26.0, 24.0
Mass Spectrometry (ESI+) m/z: 211.06 [M+H]⁺

Note: The spectral data provided are predicted and may vary slightly from experimental results.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification A 2-Chloronicotinic Acid B Thionyl Chloride Toluene, Reflux C 2-Chloronicotinoyl Chloride B->C Chlorination D Pyrrolidine, Triethylamine DCM, 0°C to RT E This compound D->E Amide Formation F Aqueous Work-up E->F G Column Chromatography F->G H Final Product G->H

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

Reaction_Components cluster_reactants Reactants cluster_products Products R1 2-Chloronicotinoyl Chloride P1 This compound R1->P1 Forms amide with R2 R2 Pyrrolidine R2->P1 R3 Triethylamine (Base) P2 Triethylamine Hydrochloride R3->P2 Neutralizes HCl byproduct

Caption: Relationship between reactants and products in the amidation step.

Application Note and Experimental Protocol: Amidation of 2-Chloronicotinic Acid with Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloronicotinic acid is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its derivatives are key components in drugs such as pranoprofen and diflufenican. The amidation of 2-chloronicotinic acid with amines, such as pyrrolidine, leads to the formation of N-substituted nicotinamides, a scaffold present in numerous biologically active molecules. This document provides a detailed experimental protocol for the synthesis of 2-(pyrrolidin-1-ylcarbonyl)pyridine, also known as N-(2-chloronicotinoyl)pyrrolidine, through the amidation of 2-chloronicotinic acid with pyrrolidine. The protocol outlines two common and effective methods: the acyl chloride method and a one-pot carbodiimide coupling reaction.

Reaction Scheme

Experimental Protocols

Two primary methods for the amidation of 2-chloronicotinic acid are presented below. Method A involves the formation of an acyl chloride intermediate, followed by reaction with pyrrolidine. Method B describes a one-pot synthesis using a carbodiimide coupling agent.

Method A: Acyl Chloride Formation and Subsequent Amidation

This two-step method first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Toluene

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (10 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.[4]

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction by TLC (thin-layer chromatography) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-chloronicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Pyrrolidine

Materials:

  • Crude 2-chloronicotinoyl chloride from Step 1

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the pyrrolidine solution to 0 °C in an ice bath.

  • Slowly add the solution of 2-chloronicotinoyl chloride to the cooled pyrrolidine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure amide.

Method B: One-Pot Carbodiimide-Mediated Amidation

This method facilitates the direct coupling of the carboxylic acid and amine in a single step using a coupling agent.

Materials:

  • 2-Chloronicotinic acid

  • Pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[4]

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).[4]

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.1 eq) followed by the dropwise addition of DIEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data obtained from the amidation of 2-chloronicotinic acid with pyrrolidine.

ParameterMethod A: Acyl ChlorideMethod B: Carbodiimide Coupling
Reactant Ratio Acid:Amine:Base (1:1.2:1.5)Acid:Amine:EDC:HOBt:Base (1:1.1:1.2:1.2:2)
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or DMF
Reaction Time 4-6 hours12-24 hours
Temperature 0 °C to Room TempRoom Temperature
Typical Yield 85-95%75-90%
Purity (Post-CC) >98%>98%
Product m/z [M+H]⁺ 211.06211.06

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target amide.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start reactants Combine 2-Chloronicotinic Acid, Pyrrolidine & Reagents start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize final_product Final Product characterize->final_product

Caption: Experimental workflow for the amidation of 2-chloronicotinic acid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO/CO₂). Handle with extreme care.

  • Pyrrolidine is a flammable and corrosive liquid.

  • Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.

Conclusion

Both the acyl chloride and carbodiimide coupling methods are effective for the amidation of 2-chloronicotinic acid with pyrrolidine, consistently providing high yields of the desired product. The choice of method may depend on the availability of reagents, the scale of the reaction, and the sensitivity of other functional groups in the starting materials. The provided protocols offer a solid foundation for researchers in drug development and organic synthesis to produce this valuable class of compounds.

References

Application of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature on this specific substrate is limited, this guide synthesizes established methodologies for the coupling of structurally related 2-chloropyridine derivatives. The Suzuki-Miyaura reaction is a fundamental tool for carbon-carbon bond formation, crucial in the synthesis of complex biaryl and heteroaryl structures prevalent in medicinal chemistry. These compounds are key scaffolds in the development of novel therapeutic agents. This document outlines the critical parameters, including catalyst selection, ligand choice, base, and solvent systems, to facilitate the successful coupling of this compound with various boronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl and heteroaryl compounds, which are prominent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[3][4] While aryl bromides and iodides are common substrates, the use of more cost-effective and readily available aryl chlorides, such as 2-chloropyridines, presents a greater challenge due to the strength of the C-Cl bond.[5][6]

The successful coupling of 2-chloropyridine derivatives often requires specialized, highly active catalytic systems to overcome challenges like catalyst deactivation by the pyridine nitrogen.[7] This document provides a generalized protocol for the application of this compound in Suzuki coupling reactions, based on established procedures for similar 2-chloropyridine substrates.[2][7] The pyrrolidin-1-yl methanone moiety at the C-3 position is a common functional group in medicinal chemistry, and its behavior in this cross-coupling reaction is of significant interest for the synthesis of novel drug candidates.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic organoboron reagent (e.g., a boronic acid or boronate ester) is depicted below. The reaction facilitates the formation of a new carbon-carbon bond at the C-2 position of the pyridine ring.

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products reactant1 This compound product (2-Aryl/Heteroaryl-pyridin-3-yl)(pyrrolidin-1-yl)methanone reactant1:e->product:w reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) reactant2:e->product:w catalyst Pd Catalyst ligand Ligand base Base solvent Solvent

Caption: General scheme for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The efficiency of the Suzuki coupling of 2-chloropyridines is highly dependent on the careful selection of the reaction components.

  • Palladium Catalyst: While traditional catalysts like Pd(PPh₃)₄ can be used, more advanced catalysts are often required for challenging substrates like 2-chloropyridines.[5] Palladium(II) acetate (Pd(OAc)₂) and palladium complexes with specialized ligands are frequently employed.[2][7]

  • Ligand: The choice of ligand is critical for activating the C-Cl bond and preventing catalyst deactivation.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands have shown great success in the coupling of 2-chloropyridines.[7]

  • Base: A base is required to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][8] The choice of base can significantly impact the reaction yield.

  • Solvent System: Aprotic polar solvents are commonly used. Mixtures of solvents like 1,4-dioxane/water or toluene/water are often effective.[7][9]

Experimental Protocols

This section provides a generalized protocol that should be optimized for specific substrates and desired outcomes.

Protocol 1: General Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Water (degassed, 1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave-assisted synthesis can be employed.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the reactants, catalyst, ligand, and base as described in Protocol 1.

  • Solvent Addition: Add the solvent system.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30-60 minutes with stirring.[9]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[9]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of 2-chloropyridine derivatives, providing a baseline for experimental design.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)K₃PO₄ (2)Toluene10012-24Moderate to High
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol/H₂OReflux8Variable
PEPPSI-IPr (2)-K₂CO₃ (2)1,4-Dioxane/H₂O80-1002-8High

Yields are generalized and highly dependent on the specific boronic acid used.

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation R-B(OH)2 / Base pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds from this compound. Although challenging, the coupling of this 2-chloropyridine derivative can be achieved with high efficiency through the careful selection of a suitable palladium catalyst, a bulky and electron-rich ligand, an appropriate base, and an optimized solvent system. The protocols provided in this document serve as a valuable starting point for researchers and scientists in the field of drug discovery and development, enabling the synthesis of novel and complex molecular architectures.

References

Application Notes and Protocols for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone as a key intermediate in the synthesis of pharmaceutical agents, particularly focusing on its application in the development of Hepatitis C Virus (HCV) NS5A inhibitors.

This compound is a valuable building block in medicinal chemistry due to its inherent structural motifs: a pyrrolidine ring, common in many biologically active compounds, and a functionalized pyridine ring that allows for further chemical modifications, such as cross-coupling reactions.

Core Application: Synthesis of a Biphenyl Pyrrolidine Carboxamide Analog as an HCV NS5A Inhibitor

This document outlines a representative synthetic route for a biphenyl pyrrolidine carboxamide analog, a scaffold found in several potent HCV NS5A inhibitors. The synthesis starts from the commercially available this compound. The key transformation is a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by further functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate from 2-chloronicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-chloronicotinic acid (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C.

  • Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield 2-chloronicotinoyl chloride.

  • The crude acid chloride is redissolved in DCM and cooled to 0 °C.

  • A solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Mass/Volume
2-Chloronicotinic acid157.561.015.76 g
Thionyl chloride118.971.28.6 mL
Pyrrolidine71.121.18.6 mL
Triethylamine101.191.216.7 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%)
This compound210.6621.07 g85-95%
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Intermediate

This protocol details the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield (2-(4-methoxyphenyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone.

Reactant Molecular Weight ( g/mol ) Equivalents Mass
This compound210.661.02.11 g
4-Methoxyphenylboronic acid151.961.21.82 g
Pd(OAc)₂224.490.0245 mg
SPhos410.530.04164 mg
K₂CO₃138.212.02.76 g
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%)
(2-(4-methoxyphenyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone296.362.96 g75-85%

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Biphenyl Analog 2-Chloronicotinic_acid 2-Chloronicotinic acid Acid_Chloride_Formation Acid Chloride Formation (SOCl2, DCM) 2-Chloronicotinic_acid->Acid_Chloride_Formation Amidation Amidation (Pyrrolidine, TEA, DCM) Acid_Chloride_Formation->Amidation Intermediate This compound Amidation->Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling (4-Methoxyphenylboronic acid, Pd(OAc)2, SPhos, K2CO3) Intermediate->Suzuki_Coupling Biphenyl_Product Biphenyl Pyrrolidine Carboxamide (HCV NS5A Inhibitor Analog) Suzuki_Coupling->Biphenyl_Product

Caption: Synthetic workflow for the biphenyl pyrrolidine carboxamide analog.

Hypothetical Signaling Pathway for HCV NS5A Inhibition

G HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Cleavage Replication_Complex Replication Complex (with other NS proteins & host factors) NS5A->Replication_Complex Assembly Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Biphenyl_Analog Biphenyl Pyrrolidine Carboxamide Analog Biphenyl_Analog->NS5A Inhibition

Caption: Inhibition of HCV replication by targeting the NS5A protein.

Protocol for the Purification of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical intermediate valuable in the synthesis of various pharmaceutical compounds. Its purity is crucial for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using flash column chromatography. The methodology is designed to efficiently remove common impurities, such as unreacted starting materials and side products.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (SiO2), flash chromatography grade (e.g., 40-63 µm particle size)

  • Dichloromethane (CH2Cl2), HPLC grade

  • Methanol (CH3OH), HPLC grade

  • Hexanes or Heptane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Eluent reservoir

  • Fraction collector or collection tubes

  • Rotary evaporator

2. Preparation of the Mobile Phase

A common mobile phase for compounds of similar polarity involves a mixture of a non-polar solvent and a polar solvent. Based on purification of analogous compounds, a starting mobile phase of 2% methanol in dichloromethane is recommended.[1]

  • Prepare a 2% Methanol/Dichloromethane solution: For a 1 L stock, carefully mix 20 mL of methanol with 980 mL of dichloromethane.

  • For gradient elution, prepare additional mobile phases with varying polarities, such as a range of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

3. Column Packing

  • Slurry Packing (Recommended):

    • Place a small cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Once settled, add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

4. Sample Preparation and Loading

  • Dry Loading (Recommended for samples not fully soluble in the initial mobile phase):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully apply the dried sample onto the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in a minimum volume of the initial mobile phase.

    • Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the silica bed.

5. Elution and Fraction Collection

  • Begin elution with the initial, low-polarity mobile phase.

  • If the desired compound does not elute, gradually increase the polarity of the mobile phase (gradient elution). For example, increase the percentage of ethyl acetate in hexanes or methanol in dichloromethane.

  • Monitor the separation using Thin Layer Chromatography (TLC).

    • Spot the collected fractions on a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., the elution solvent or a slightly more polar one).

    • Visualize the spots under UV light (254 nm). The starting material, 2-chloropyridine, has a reported Rf of 0.59 in 20% ethyl acetate in n-hexane.[2]

  • Collect fractions containing the pure desired product.

6. Product Isolation

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical parameters for the purification of a compound analogous to this compound. These values can be used as a starting point for optimization.

ParameterValueReference
Stationary Phase Silica Gel (SiO2), 40 g[1]
Mobile Phase 2% CH3OH in CH2Cl2[1]
Elution Mode Isocratic[1]
Yield 79% (for an analogous compound)[1]

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (e.g., 2% CH3OH in CH2Cl2) pack_column Pack Column (Silica Gel Slurry) prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry or Wet Loading) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions Identify Pure Fractions evaporate Evaporate Solvent pool_fractions->evaporate dry_product Dry Final Product evaporate->dry_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound containing a chloropyridine moiety linked to a pyrrolidine ring through a ketone functional group. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Synthesis Workflow

The synthesis of this compound typically involves the amidation of 2-chloronicotinic acid with pyrrolidine. The 2-chloronicotinic acid precursor can be synthesized through various routes, often starting from 3-cyanopyridine.[1][2][3][4] The following diagram illustrates a general synthetic workflow.

G cluster_synthesis Synthesis of this compound A 3-Cyanopyridine B Nicotinamide-N-oxide A->B Oxidation (e.g., H2O2) C 2-Chloro-3-cyanopyridine B->C Chlorination (e.g., POCl3) D 2-Chloronicotinic Acid C->D Hydrolysis (e.g., NaOH) E Activation (e.g., with SOCl2 or similar) D->E G This compound E->G Amidation F Pyrrolidine F->G G cluster_workflow General Analytical Workflow cluster_instruments Analytical Techniques A Sample Collection (Bulk Drug, Formulation, Biological Matrix) B Sample Preparation (Dissolution, Extraction, Derivatization) A->B C Instrumental Analysis B->C D Data Acquisition and Processing C->D HPLC HPLC-UV C->HPLC LCMS LC-MS/MS C->LCMS GCMS GC-MS C->GCMS E Quantification and Reporting D->E

References

Application Notes and Protocols: Derivatization of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of substituted pyridines is therefore of critical importance for the generation of novel compound libraries for drug discovery. This document provides detailed protocols for the derivatization of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a versatile building block for creating diverse chemical libraries. The primary focus is on palladium-catalyzed cross-coupling reactions, which offer a powerful and modular approach to introduce a wide range of substituents at the 2-position of the pyridine ring. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are well-established, high-yielding, and tolerant of a variety of functional groups, making them ideal for library synthesis.

Reaction Schemes and Data

The derivatization of the parent compound can be achieved through several key cross-coupling reactions, as illustrated below.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is highly effective for creating biaryl structures or introducing alkyl groups. The reaction couples the 2-chloro position with a variety of boronic acids or esters.

Representative Data for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid(2-Phenylpyridin-3-yl)(pyrrolidin-1-yl)methanone92
24-Methoxyphenylboronic acid(2-(4-Methoxyphenyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone88
33-Thienylboronic acid(2-(Thiophen-3-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone85
4Methylboronic acid(2-Methylpyridin-3-yl)(pyrrolidin-1-yl)methanone78
5Cyclopropylboronic acid(2-Cyclopropylpyridin-3-yl)(pyrrolidin-1-yl)methanone81
Buchwald-Hartwig Amination: C-N Bond Formation

This method allows for the introduction of a wide range of primary and secondary amines, creating novel 2-aminopyridine derivatives which are common motifs in bioactive molecules.

Representative Data for Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1Aniline(2-(Phenylamino)pyridin-3-yl)(pyrrolidin-1-yl)methanone95
2Morpholine(2-Morpholinopyridin-3-yl)(pyrrolidin-1-yl)methanone91
3Benzylamine(2-(Benzylamino)pyridin-3-yl)(pyrrolidin-1-yl)methanone87
4tert-Butylamine(2-(tert-Butylamino)pyridin-3-yl)(pyrrolidin-1-yl)methanone75
5Indole(2-(1H-Indol-1-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone89
Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling introduces an alkyne moiety, which is a versatile functional group for further derivatization (e.g., via click chemistry) or as a final structural element.

Representative Data for Sonogashira Coupling

EntryAlkyneProductYield (%)
1Phenylacetylene(2-(Phenylethynyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone94
2Trimethylsilylacetylene(2-((Trimethylsilyl)ethynyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone90
31-Hexyne(2-(Hex-1-yn-1-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone86
4Propargyl alcohol(2-(3-Hydroxyprop-1-yn-1-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone82
5Ethynyltrimethylsilane(2-((Trimethylsilyl)ethynyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone91

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

  • Palladium catalysts and ligands are air- and moisture-sensitive and should be handled accordingly.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification is typically achieved by column chromatography on silica gel.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the corresponding boronic acid/ester, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried reaction vessel, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • In a separate flask, dissolve this compound and the amine in anhydrous toluene.

  • Add the substrate solution to the reaction vessel containing the catalyst/ligand/base mixture.

  • Heat the reaction mixture to 110 °C and stir for 6-18 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried reaction vessel, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C for 4-10 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Experimental workflow for parallel library synthesis.

G cluster_0 Kinase Active Site ligand Pyridine Derivative receptor Kinase (e.g., EGFR) ligand->receptor Binds & Inhibits substrate Substrate Protein receptor->substrate Phosphorylates p_substrate Phosphorylated Substrate atp ATP atp->receptor Competes response Downstream Cellular Response (e.g., Proliferation) p_substrate:e->response:w

Caption: Hypothetical signaling pathway inhibited by a derivative.

G start { (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone} reagents Suzuki Reagents (Boronic Acids) Buchwald Reagents (Amines) Sonogashira Reagents (Alkynes) start:start->reagents:s_r Suzuki start:start->reagents:b_r Buchwald start:start->reagents:so_r Sonogashira library Aryl/Alkyl Library Amino Library Alkynyl Library reagents:s_r->library:s_l reagents:b_r->library:b_l reagents:so_r->library:so_l screening High-Throughput Screening library->screening hit Hit Compound screening->hit

Caption: Logical relationship for compound library development.

Application Notes and Protocols for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and potential application of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a chemical intermediate often utilized in the synthesis of more complex molecules in pharmaceutical and chemical research.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While specific experimental data for some physical properties are not extensively reported in the literature, the available information is summarized below. Researchers should handle this compound with care, assuming it may possess hazardous properties based on data from structurally similar compounds.

PropertyValueSource
CAS Number 60597-68-4[1]
Molecular Formula C10H11ClN2O[1]
Molecular Weight 210.66 g/mol [1]
Purity Typically ≥97%[1]
Appearance Not explicitly stated; likely a solid or oil
Storage Conditions Room temperature[1]

Safety, Handling, and Storage Protocols

Due to the limited specific toxicity data for this compound, it is crucial to adhere to strict safety protocols as a precautionary measure. The following guidelines are based on information for structurally related compounds.

Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to minimize exposure.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_post Post-Handling Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Lab_Coat Wear Lab Coat Select_PPE->Lab_Coat Gloves Wear Nitrile Gloves Lab_Coat->Gloves Eye_Protection Wear Safety Goggles/ Face Shield Gloves->Eye_Protection Respiratory Use Fume Hood/ Wear Respirator Eye_Protection->Respiratory Doff_PPE Doff PPE Correctly Respiratory->Doff_PPE After Handling Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management : In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.

Storage Guidelines

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Experimental Protocol: Synthesis of this compound

This compound is typically synthesized as an intermediate. A general protocol for its preparation via the amidation of a 2-chloronicotinic acid derivative is provided below.

Materials
  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Synthetic Workflow Diagram

Synthesis_Workflow cluster_activation Acid Chloride Formation cluster_amidation Amidation Reaction cluster_workup Work-up and Purification Acid 2-Chloronicotinic acid in anhydrous DCM SOCl2 Add Thionyl Chloride Acid->SOCl2 Reflux Reflux until reaction is complete (monitor by TLC/LC-MS) SOCl2->Reflux Evaporate Evaporate solvent to obtain crude acid chloride Reflux->Evaporate Acid_Chloride Dissolve acid chloride in anhydrous DCM Evaporate->Acid_Chloride Pyrrolidine_TEA Add Pyrrolidine and Triethylamine at 0°C Acid_Chloride->Pyrrolidine_TEA Warm_to_RT Warm to room temperature and stir Pyrrolidine_TEA->Warm_to_RT Quench Quench with water Warm_to_RT->Quench Extract Extract with DCM Quench->Extract Wash_NaHCO3 Wash with NaHCO3 solution Extract->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry organic layer (MgSO4) Wash_Brine->Dry Filter_Evaporate Filter and evaporate solvent Dry->Filter_Evaporate Purify Purify by column chromatography Filter_Evaporate->Purify

Caption: General Synthetic Workflow.

Step-by-Step Procedure
  • Acid Chloride Formation : In a fume hood, dissolve 2-chloronicotinic acid in anhydrous DCM. Slowly add thionyl chloride (or oxalyl chloride) and reflux the mixture until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).

  • Solvent Removal : After cooling to room temperature, carefully remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude 2-chloronicotinoyl chloride.

  • Amidation : Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of pyrrolidine and triethylamine in anhydrous DCM.

  • Reaction : Slowly add the pyrrolidine/triethylamine solution to the cooled acid chloride solution. Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete.

  • Work-up : Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Logical Relationship for Safe Disposal

Proper disposal of chemical waste is critical. The following diagram outlines the decision-making process for the disposal of this compound and its associated waste.

Disposal_Logic Start Waste Generated? Is_Contaminated Is the waste contaminated? Start->Is_Contaminated Is_Halogenated Is it a halogenated organic waste? Is_Contaminated->Is_Halogenated Yes Non_Hazardous Dispose as non-hazardous (if applicable) Is_Contaminated->Non_Hazardous No Halogenated_Waste Collect in designated halogenated waste container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Collect in designated non-halogenated waste container Is_Halogenated->Non_Halogenated_Waste No Consult_EHS Consult Environmental Health & Safety (EHS) Halogenated_Waste->Consult_EHS Non_Halogenated_Waste->Consult_EHS

Caption: Chemical Waste Disposal Logic.

References

Application Notes and Protocols for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone as a key precursor in the development of novel agrochemicals. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to facilitate its use in a research and development setting.

Introduction

This compound is a heterocyclic compound featuring a 2-chloropyridine core linked to a pyrrolidine ring via a carbonyl bridge. The 2-chloropyridine-3-carboxamide scaffold is a recognized pharmacophore in the design of potent fungicides, particularly those that act as succinate dehydrogenase inhibitors (SDHIs).[1][2] SDHIs disrupt the fungal respiratory chain, a vital energy production pathway, leading to effective control of a broad spectrum of plant pathogens.[3][4] The pyrrolidine moiety can influence the physicochemical properties of the final molecule, such as solubility and bioavailability, potentially enhancing its efficacy as an agrochemical.[5]

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to known fungicidal scaffolds makes it a valuable starting material for the synthesis of novel agrochemical candidates. The protocols outlined below are based on established synthetic methodologies for analogous 2-chloropyridine-3-carboxamides.

Synthesis of this compound

The synthesis of the title precursor is typically achieved through a two-step process starting from 2-chloronicotinic acid. The first step involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by an acylation reaction with pyrrolidine.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

This protocol describes the synthesis of 2-chloronicotinoyl chloride from 2-chloronicotinic acid using thionyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the solid 2-chloronicotinic acid has completely dissolved and gas evolution has ceased.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-chloronicotinoyl chloride, typically an oil or low-melting solid, can be used in the next step without further purification.

Quantitative Data for 2-Chloronicotinoyl Chloride Synthesis:

ParameterValueReference
Starting Material2-Chloronicotinic Acid[6]
ReagentThionyl Chloride[6]
Solvent1,2-dichloroethane (optional)[6]
Reaction Time1 hour[6]
Yield~99%[7]
Step 2: Synthesis of this compound

This protocol details the N-acylation of pyrrolidine with the freshly prepared 2-chloronicotinoyl chloride.

Experimental Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled pyrrolidine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number60597-68-4[8]
Molecular FormulaC₁₀H₁₁ClN₂O[8]
Molecular Weight210.66 g/mol [8]
Purity≥97%[8]

Application in Agrochemical Synthesis: A Case Study with an Analogous Fungicide

Synthesis of N-(1,1,3-trimethylindan-4-yl)-2-chloropyridine-3-carboxamide

This protocol outlines a plausible synthetic route where a precursor similar to the title compound undergoes nucleophilic aromatic substitution.

Experimental Protocol:

  • To a sealed reaction vessel, add this compound (1.0 eq) and 1,1,3-trimethylindan-4-amine (1.1 eq).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a suitable base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to facilitate the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the desired N-(1,1,3-trimethylindan-4-yl)-2-chloropyridine-3-carboxamide.

Fungicidal Activity of an Analogous Compound:

The following table summarizes the fungicidal activity of N-(1,1,3-trimethylindan-4-yl)-2-chloropyridine-3-carboxamide (BC723) against key plant pathogens, highlighting the potential of this class of compounds.[1]

Fungal PathogenDiseaseFungicidal Activity
Botrytis cinereaGrey MoldHigh
Rhizoctonia solaniRice Sheath BlightHigh

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in these application notes.

G cluster_0 Synthesis of 2-Chloronicotinoyl Chloride 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic_Acid->2-Chloronicotinoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->2-Chloronicotinoyl_Chloride

Caption: Synthesis of 2-Chloronicotinoyl Chloride.

G cluster_1 Synthesis of this compound 2-Chloronicotinoyl_Chloride_2 2-Chloronicotinoyl Chloride Target_Precursor This compound 2-Chloronicotinoyl_Chloride_2->Target_Precursor Acylation Pyrrolidine Pyrrolidine Pyrrolidine->Target_Precursor

Caption: Synthesis of the Target Precursor.

G cluster_2 Potential Agrochemical Synthesis (Analogous Reaction) Target_Precursor_2 This compound Final_Agrochemical Substituted 2-Aminopyridine-3-carboxamide (Fungicide Candidate) Target_Precursor_2->Final_Agrochemical Nucleophilic Aromatic Substitution Amine R-NH₂ (e.g., 1,1,3-trimethylindan-4-amine) Amine->Final_Agrochemical

Caption: Potential Agrochemical Synthesis Pathway.

Signaling Pathway of Potential Target

The likely molecular target for agrochemicals derived from this precursor is succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.

G cluster_pathway Mitochondrial Electron Transport Chain Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product Coenzyme_Q Coenzyme Q (Ubiquinone) SDH->Coenzyme_Q Electron Transfer Complex_III Complex III Coenzyme_Q->Complex_III Agrochemical Agrochemical (SDHI) Agrochemical->SDH Inhibition

Caption: Mode of Action of SDHI Fungicides.

Conclusion

This compound represents a promising and versatile precursor for the synthesis of novel agrochemicals, particularly fungicides targeting succinate dehydrogenase. The synthetic protocols provided herein are robust and can be adapted for the generation of a library of derivatives for structure-activity relationship studies. Further research into the derivatization of this precursor is warranted to explore its full potential in the development of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this amide are:

  • Amide coupling: Direct coupling of 2-chloronicotinic acid with pyrrolidine using a coupling reagent.

  • Acyl chloride addition: Conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride, followed by reaction with pyrrolidine.

Q2: Why is my yield consistently low even with a reliable coupling reagent?

A2: Low yields can stem from several factors beyond the choice of coupling reagent. Common issues include inadequate drying of reagents and solvents, the use of a suboptimal base, incorrect reaction temperature, or the formation of side products. A key challenge with 2-chloropyridine derivatives is the potential for nucleophilic displacement of the chloride by the amine, especially at elevated temperatures.

Q3: What is the most common side reaction in this synthesis?

A3: A prevalent side reaction is the nucleophilic aromatic substitution (SNAr) where pyrrolidine displaces the chlorine atom at the 2-position of the pyridine ring, leading to the formation of a 2-(pyrrolidin-1-yl)nicotinic acid derivative. Another common issue is the hydrolysis of the activated carboxylic acid or the acyl chloride back to 2-chloronicotinic acid if moisture is present.

Q4: How can I minimize the formation of the SNAr byproduct?

A4: To minimize the SNAr side reaction, it is crucial to maintain a low reaction temperature. Activating the carboxylic acid to an acyl chloride and then adding it to a cooled solution of the amine and a non-nucleophilic base is often a successful strategy. This is because the reaction of the amine with the highly electrophilic acyl chloride is typically much faster than the SNAr reaction at lower temperatures.

Q5: What are the best practices for purification of the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. It is important to remove any unreacted starting materials and byproducts, such as the SNAr impurity, which may have a different polarity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive coupling reagent. 2. Presence of moisture. 3. Amine is protonated and non-nucleophilic. 4. Insufficient reaction time or temperature.1. Use a fresh batch of coupling reagent. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N2 or Ar). 3. Add a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize any HCl formed and to deprotonate the amine. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary, but be mindful of the potential for SNAr.
Multiple Spots on TLC/LC-MS (Impurity Formation) 1. Formation of SNAr byproduct. 2. Hydrolysis of activated acid/acyl chloride. 3. Formation of urea byproduct from carbodiimide coupling agents.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature). Consider the acyl chloride route for better control. 2. Use anhydrous conditions. 3. If using DCC or EDC, the urea byproduct can often be removed by filtration or during aqueous work-up.
Difficulty in Isolating the Product 1. Product is water-soluble. 2. Emulsion formation during aqueous work-up.1. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Brine washes can help to "salt out" the product. 2. Add brine to the aqueous layer to break up emulsions.

Data Presentation: Comparison of Coupling Reagent Efficiency

The selection of a suitable coupling reagent is critical for achieving a high yield and purity. The following table summarizes the performance of various common coupling reagents in a representative peptide synthesis. While not specific to the synthesis of this compound, these data provide valuable insights into the expected trends in efficiency.

Coupling Reagent Class Crude Purity (%) *Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer side products observed.
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing products of high purity.
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.
EDC/HOBt CarbodiimideModerate to HighA cost-effective option that often provides good yields with reduced racemization.

*Note: The exact purity percentages can vary depending on the specific reaction conditions, substrates, and analytical methods used.

Experimental Protocols

Method A: Amide Coupling from 2-Chloronicotinic Acid
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chloronicotinic acid (1.0 eq.), the chosen coupling reagent (e.g., HATU, 1.1 eq.), and a suitable anhydrous solvent (e.g., DMF, DCM).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve pyrrolidine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or DIEA, 2.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method B: Acyl Chloride Addition
  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 2-chloronicotinic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM). Add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amine Reaction: In a separate flame-dried flask, dissolve pyrrolidine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM and cool to 0 °C.

  • Addition: Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM and add it dropwise to the cooled pyrrolidine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.

Visualizations

Synthesis_Pathways cluster_0 Method A: Amide Coupling cluster_1 Method B: Acyl Chloride Addition 2-Chloronicotinic Acid 2-Chloronicotinic Acid Activated Acid Activated Acid Intermediate 2-Chloronicotinic Acid->Activated Acid Coupling Reagent (e.g., HATU) Pyrrolidine_A Pyrrolidine Product_A (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Pyrrolidine_A->Product_A Base (e.g., DIEA) Activated Acid->Product_A 2-Chloronicotinic Acid_B 2-Chloronicotinic Acid Acyl Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic Acid_B->Acyl Chloride SOCl2 or (COCl)2 Product_B (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Acyl Chloride->Product_B Pyrrolidine_B Pyrrolidine Pyrrolidine_B->Product_B Base (e.g., Et3N)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents No Optimize_Base Optimize Base Stoichiometry/Type Check_Conditions->Optimize_Base Optimize_Temp Adjust Temperature (Lower to reduce SNAr) Check_Conditions->Optimize_Temp Change_Coupling_Reagent Select Alternative Coupling Reagent Check_Conditions->Change_Coupling_Reagent Analyze_Side_Products Analyze Byproducts by LC-MS/NMR SNAr_Detected SNAr Product Detected? Analyze_Side_Products->SNAr_Detected Purify_Reagents->Check_Conditions Optimize_Base->Analyze_Side_Products Optimize_Temp->Analyze_Side_Products Change_Coupling_Reagent->Analyze_Side_Products Hydrolysis_Detected Hydrolysis Product Detected? SNAr_Detected->Hydrolysis_Detected No Use_Acyl_Chloride_Route Switch to Acyl Chloride Route SNAr_Detected->Use_Acyl_Chloride_Route Yes Ensure_Anhydrous Strictly Anhydrous Conditions Hydrolysis_Detected->Ensure_Anhydrous Yes Re-run_Reaction Re-run Optimized Reaction Hydrolysis_Detected->Re-run_Reaction No Use_Acyl_Chloride_Route->Re-run_Reaction Ensure_Anhydrous->Re-run_Reaction

Caption: Troubleshooting workflow for low yield in the synthesis.

optimization of reaction conditions for the synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common two-step synthetic route involving the formation of 2-chloronicotinoyl chloride followed by amidation with pyrrolidine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the acyl chloride intermediate. 2. Deactivation of the amine. 3. Insufficient reaction temperature or time. 1. Ensure complete conversion of 2-chloronicotinic acid to the acyl chloride. Use a slight excess of thionyl chloride or oxalyl chloride and consider extending the reflux time. Confirm formation via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride). 2. If pyrrolidine is used as a hydrochloride salt, it must be converted to the free base by treatment with a suitable base (e.g., sodium carbonate or a tertiary amine like triethylamine) and extraction before use. 3. For the amidation step, while the reaction is often rapid at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially if starting materials are sterically hindered.
Presence of a Major Byproduct with a Similar Mass 1. Nucleophilic aromatic substitution (SNAr) of the 2-chloro group by pyrrolidine. 1. This is a common side reaction when attempting to directly couple 2-chloronicotinic acid with an amine without first activating the carboxylic acid. The recommended approach is to first synthesize the 2-chloronicotinoyl chloride intermediate. The subsequent reaction with pyrrolidine should be carried out at a low temperature (e.g., 0 °C to room temperature) to minimize the SNAr reaction. Using a non-nucleophilic base like triethylamine or diisopropylethylamine is also recommended.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Emulsion formation during aqueous workup. 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent. Adjust stoichiometry if necessary. 2. An aqueous wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities like excess pyrrolidine and triethylamine. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) can remove any remaining acidic impurities. 3. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Filtering the organic layer through a pad of celite or anhydrous sodium sulfate can also be effective.
Product is an Oil and Difficult to Handle 1. Presence of residual solvent. 2. Product may be inherently an oil at room temperature. 1. Ensure all solvent is removed under high vacuum. Gentle heating on a rotary evaporator can aid in the removal of high-boiling solvents like DMF, but care must be taken to avoid product decomposition. 2. If the product is an oil, purification by column chromatography on silica gel is the recommended method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most reliable method involves a two-step process:

  • Conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]

  • Reaction of the resulting 2-chloronicotinoyl chloride with pyrrolidine in the presence of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][3]

This approach minimizes the risk of the common side reaction where the amine displaces the 2-chloro substituent on the pyridine ring.

Q2: Can I directly couple 2-chloronicotinic acid with pyrrolidine using a coupling agent?

A2: While direct amide coupling using reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a common strategy for amide bond formation, it can be problematic with 2-chloronicotinic acid.[2] The amine can preferentially displace the chloro group, leading to the formation of 2-(pyrrolidin-1-yl)nicotinic acid derivatives as a significant byproduct.[4] If this method is attempted, careful optimization of reaction conditions (low temperature, specific coupling agent) would be necessary.

Q3: What are the optimal conditions for the formation of 2-chloronicotinoyl chloride?

A3: Based on available literature for the synthesis of 2-chloronicotinoyl chloride from 2-chloronicotinic acid, the following conditions have been reported:

Parameter Condition Reference
Chlorinating Agent Thionyl chloride (SOCl₂)[1]
Solvent 1,2-dichloroethane[1]
Temperature Reflux[1]
Reaction Time 1 hour[1]

Q4: What is the role of a base in the amidation step?

A4: A base, typically a tertiary amine like triethylamine or DIPEA, is added to neutralize the hydrochloric acid (HCl) that is generated during the reaction of the acyl chloride with the amine. This prevents the protonation of the amine starting material, which would render it non-nucleophilic and stop the reaction.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (2-chloronicotinic acid or its acyl chloride and pyrrolidine) and the product. The spots can be visualized under UV light.

Q6: What are some common side reactions to be aware of?

A6: The primary side reaction is the nucleophilic aromatic substitution of the 2-chloro group on the pyridine ring by pyrrolidine. This is more likely to occur at higher temperatures. Another potential side reaction is the hydrolysis of the acyl chloride back to the carboxylic acid if there is moisture in the reaction. Therefore, it is crucial to use anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride

This protocol is based on the reaction of 2-chloronicotinic acid with thionyl chloride.[1]

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-dichloroethane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (1 equivalent).

  • Add 1,2-dichloroethane as the solvent.

  • Carefully add thionyl chloride (approximately 1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and the solvent. The resulting orange-colored oil, which may solidify upon standing, is 2-chloronicotinoyl chloride and can be used in the next step, often without further purification.[1]

Protocol 2: Synthesis of this compound

This protocol describes the reaction of 2-chloronicotinoyl chloride with pyrrolidine.

Materials:

  • 2-Chloronicotinoyl chloride

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-chloronicotinoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2-chloronicotinoyl chloride with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 2-Chloronicotinic Acid reagents1 SOCl₂ or (COCl)₂ in Anhydrous Solvent process1 Reflux reagents1->process1 intermediate 2-Chloronicotinoyl Chloride process1->intermediate reagents2 Pyrrolidine + Base (TEA/DIPEA) in Anhydrous Solvent process2 0 °C to Room Temperature intermediate->process2 reagents2->process2 workup Aqueous Workup & Extraction process2->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or No Product check_acyl_chloride Was Acyl Chloride Formation Confirmed? start->check_acyl_chloride check_amine_form Is the Amine in its Free Base Form? check_acyl_chloride->check_amine_form Yes solution_acyl Optimize Acyl Chloride Formation: - Use excess chlorinating agent - Extend reflux time check_acyl_chloride->solution_acyl No check_snar Is a Major Byproduct Observed? check_amine_form->check_snar Yes solution_amine Neutralize Amine Salt: - Treat with a base (e.g., Na₂CO₃) - Extract free amine before use check_amine_form->solution_amine No solution_snar Minimize SₙAr Reaction: - Ensure two-step protocol (via acyl chloride) - Maintain low reaction temperature check_snar->solution_snar Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary impurities often stem from the starting materials and side reactions. These can include:

  • 2-Chloronicotinic acid: Arises from the hydrolysis of the starting acyl chloride or the final product.

  • Pyrrolidine: Unreacted starting material.

  • Triethylamine hydrochloride (or other amine salt): A byproduct if a tertiary amine base is used in the amide coupling reaction.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as dichloromethane (DCM), toluene, or diethyl ether.

  • Side-products from the synthesis of 2-chloronicotinoyl chloride: If prepared in-situ, impurities from reagents like thionyl chloride or oxalyl chloride may be present.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: "Oiling out" is a common issue. Here are a few troubleshooting steps:

  • Trituration: Try adding a non-polar solvent like hexanes or pentane and scratching the inside of the flask with a glass rod to induce crystallization.

  • Solvent Removal: Ensure all residual solvents from the reaction have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residues.

  • Purification as an Oil: If the product remains an oil, proceed directly to purification by column chromatography.

Q3: I am having difficulty with the recrystallization of my product. What can I do?

A3: Pyridine-containing compounds can be challenging to crystallize. If you are facing issues, consider the following:

  • Solvent Screening: Test a variety of solvent systems on a small scale. Good single solvents to try include ethyl acetate, isopropyl alcohol, and acetonitrile. Solvent pairs like ethyl acetate/hexanes or ethanol/water can also be effective.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter.

  • Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: What are the recommended conditions for flash column chromatography?

A4: For a compound with a basic pyridine nitrogen, a mobile phase containing a small amount of a basic modifier is often beneficial to prevent peak tailing.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, a gradient from 10% to 50% ethyl acetate in hexanes.

  • Additive: To improve peak shape, consider adding 0.1-1% triethylamine to the mobile phase.

Troubleshooting Guides

Problem: Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the limiting reagent has been consumed before starting the work-up.
Product Loss During Work-up Be cautious during aqueous extractions. The product may have some solubility in the aqueous layer, especially if the pH is acidic. Ensure the aqueous layer is back-extracted with an organic solvent like dichloromethane to recover any dissolved product.
Suboptimal Chromatography If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities (aim for a retention factor, Rf, of ~0.3 for your product on TLC). Co-elution with impurities will lead to lower yields of pure fractions.
Product Degradation The 2-chloro-pyridine moiety can be susceptible to nucleophilic substitution under certain conditions. Avoid unnecessarily harsh basic or acidic conditions during work-up and purification.
Problem: Product Purity is not Satisfactory After Column Chromatography
Potential Cause Troubleshooting Steps
Column Overloading Do not load too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Poor Separation The chosen eluent system may not be optimal. Re-evaluate the solvent system using TLC with different solvent mixtures to achieve better separation between the product and the persistent impurity. The addition of a small amount of a different solvent (e.g., a small percentage of methanol in a dichloromethane eluent) can sometimes significantly alter selectivity.
Co-eluting Impurity If an impurity has a very similar polarity to your product, a single column may not be sufficient. Consider a second purification step, such as recrystallization or preparative HPLC.
Dry Loading vs. Wet Loading For compounds that are not highly soluble in the initial chromatography solvent, dry loading onto silica gel can provide better resolution compared to wet loading in a strong solvent.

Experimental Protocols

Protocol 1: General Work-up Procedure for Amide Coupling Reaction

This protocol assumes the reaction was carried out in a solvent like dichloromethane (DCM) using a base such as triethylamine.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid chloride and acidic byproducts.

    • Water.

    • A saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various mixtures of ethyl acetate and hexanes to find a solvent system that gives your product an Rf value of approximately 0.3. If peak tailing is observed, add a small amount of triethylamine (e.g., 0.5%) to the developing solvent.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent and heat the mixture. A good recrystallization solvent will dissolve the compound when hot but the compound will be poorly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization >99%60-90%High purity, scalable, cost-effective.Can be time-consuming, potential for low recovery if the compound is moderately soluble at low temperatures.
Flash Column Chromatography 95-99%70-95%Fast, effective for separating a wide range of impurities.Requires more solvent, can be less scalable than crystallization.

Visualizations

experimental_workflow cluster_reaction Amide Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification start 2-Chloronicotinoyl chloride + Pyrrolidine + Base reaction Stir at room temperature start->reaction end_reaction Crude Reaction Mixture reaction->end_reaction wash_bicarb Wash with NaHCO₃ (aq) end_reaction->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_logic start Crude product obtained check_purity Check Purity (TLC/NMR) start->check_purity pure Purity > 98% check_purity->pure Yes impure Purity < 98% check_purity->impure No final_product Pure Product pure->final_product is_solid Is the crude product a solid? impure->is_solid purification_method Choose Purification Method chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography->final_product oiling_out Product oils out? recrystallization->oiling_out successful_cryst Successful Crystallization oiling_out->successful_cryst No troubleshoot_cryst Troubleshoot Recrystallization (see guide) oiling_out->troubleshoot_cryst Yes successful_cryst->final_product troubleshoot_cryst->chromatography

Caption: Decision tree for purification troubleshooting.

resolving solubility issues with (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in reaction media.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What are some common causes for this?

A1: Solubility issues with this compound can arise from several factors. The polarity of your chosen solvent may not be compatible with the solute. The concentration of the compound may be too high for the selected solvent, or the temperature of the reaction media may be too low. It is also possible that the compound is forming a stable crystal lattice that is difficult to disrupt.

Q2: What types of solvents are typically recommended for reactions involving substituted pyridines and amides?

A2: Based on the structure of this compound, which contains a polar amide group and a moderately polar chloropyridine ring, polar aprotic solvents are generally a good starting point. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are often used for similar amide bond formation reactions. Chlorinated solvents like dichloromethane (DCM) may also be effective.

Q3: Can I heat the reaction mixture to improve the solubility of my compound?

A3: Yes, in many cases, gently heating the reaction mixture can significantly increase the solubility of an organic compound. However, it is crucial to consider the thermal stability of all reactants, reagents, and the solvent itself. Unwanted side reactions or degradation can occur at elevated temperatures. It is recommended to increase the temperature gradually while monitoring the reaction progress and purity of the components.

Q4: What are co-solvents, and how can they help with solubility issues?

A4: Co-solvents are a mixture of two or more solvents used to fine-tune the polarity of the reaction medium.[1][2][3] If your compound is not dissolving in a single solvent, adding a small amount of a miscible co-solvent with a different polarity can sometimes dramatically improve solubility. For instance, if your primary solvent is moderately polar, adding a more polar or less polar co-solvent can create a more favorable environment for your compound to dissolve. The use of binary solvent mixtures can sometimes lead to a synergistic effect, where the solubility in the mixture is higher than in either of the individual solvents.[2]

Q5: Are there any other techniques to enhance the solubility of my compound in the reaction media?

A5: Beyond solvent selection and temperature, other techniques can be employed. These include the use of solubilizing agents or surfactants, though their compatibility with your specific reaction chemistry must be verified. In some cases, slight modifications to the pH of the medium (if appropriate for the reaction) can alter the ionization state of the compound and improve solubility. For challenging cases, techniques like sonication can also be used to help break down solid aggregates and promote dissolution.

Troubleshooting Guide: Resolving Solubility Issues

If you are experiencing poor solubility of this compound, follow this step-by-step guide to troubleshoot the issue.

Step 1: Solvent Selection and Polarity Matching

The fundamental principle of "like dissolves like" is the first consideration. This compound has both polar (amide) and moderately polar (chloropyridine) functionalities.

  • Initial Solvent Choice: Start with common polar aprotic solvents.

  • Troubleshooting:

    • If solubility is low, consider a solvent with a slightly different polarity.

    • Refer to the table below for a list of suggested solvents and their predicted solubility characteristics.

Step 2: Temperature Adjustment
  • Action: Gradually increase the temperature of the reaction mixture while stirring.

  • Caution: Monitor for any signs of degradation or side product formation via techniques like TLC or LC-MS. Do not exceed the boiling point of the solvent or the decomposition temperature of any reaction components.

Step 3: Concentration and Saturation
  • Consideration: You may be attempting to dissolve too much compound in a given volume of solvent.

  • Action: Try reducing the concentration of the reactants. If the reaction allows, you can add the reactants portion-wise to the reaction mixture.

Step 4: Employing Co-solvents
  • Strategy: If a single solvent system is ineffective, introduce a co-solvent.

  • Examples:

    • For a primary solvent like THF, a small amount of a more polar solvent like DMF or NMP could be added.

    • Conversely, if the medium is highly polar, a less polar co-solvent like toluene or dioxane might be beneficial.

    • A small amount of water added to an organic solvent can sometimes substantially improve the solubility of charged or highly polar solutes.[2]

Step 5: Physical Dissolution Aids
  • Techniques:

    • Sonication: Use an ultrasonic bath to provide energy to break up solid particles and enhance dissolution.

    • Vigorous Stirring: Ensure efficient mixing to maximize the interaction between the solvent and the solute.

Data Presentation

SolventTypePredicted SolubilityRationale
Dimethylformamide (DMF)Polar AproticHighThe high polarity and hydrogen bond accepting capability of DMF should effectively solvate the amide and chloropyridine moieties.
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)ChlorinatedModerateDCM is a good solvent for many organic compounds but may be less effective for highly polar molecules compared to DMF or DMSO.
Tetrahydrofuran (THF)EtherealModerateTHF is a moderately polar aprotic solvent and is a common choice for many organic reactions.
Acetonitrile (MeCN)Polar AproticModerate to LowWhile polar, acetonitrile may be a less effective solvent for this compound compared to other polar aprotic solvents.
TolueneAromaticLowAs a non-polar solvent, toluene is unlikely to be a good choice for dissolving this polar compound.
WaterPolar ProticLowThe presence of the chloropyridine and pyrrolidine rings makes the molecule largely hydrophobic, leading to poor water solubility.
EthanolPolar ProticModerate to LowThe hydroxyl group of ethanol can interact with the polar parts of the molecule, but the overall solubility is likely limited.

Experimental Protocols

Protocol for Determining Solubility of this compound

Objective: To qualitatively and semi-quantitatively determine the solubility of the target compound in various solvents.

Materials:

  • This compound

  • A selection of solvents to be tested (e.g., DMF, DMSO, DCM, THF, Acetonitrile, Toluene, Ethanol, Water)

  • Small, dry test tubes or vials

  • Vortex mixer or magnetic stirrer and stir bars

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Preparation:

    • Label a clean, dry test tube for each solvent to be tested.

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each test tube.

  • Solvent Addition:

    • To the first test tube, add the chosen solvent in small, measured increments (e.g., 0.1 mL).

    • After each addition, vigorously mix the contents using a vortex mixer or magnetic stirrer for 1-2 minutes.

  • Observation:

    • Visually inspect the solution after mixing. If the solid has completely dissolved, record the volume of solvent added and note that the compound is soluble at that concentration.

    • If the solid has not completely dissolved, continue adding the solvent in increments and mixing until the solid dissolves or a maximum practical volume is reached (e.g., 2 mL).

  • Data Recording:

    • Record the results for each solvent, noting whether the compound was "freely soluble," "soluble," "sparingly soluble," or "insoluble."

    • For a more quantitative measure, calculate the approximate solubility in mg/mL for each solvent where the compound fully dissolved.

  • Effect of Temperature (Optional):

    • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath.

    • Observe if the solubility increases with temperature and note any changes. Allow the solution to cool to room temperature to see if the compound precipitates.

Visualizations

Troubleshooting_Workflow Troubleshooting Solubility Issues start Start: Poor Solubility Observed solvent_check Step 1: Evaluate Solvent Choice Is the solvent appropriate (e.g., polar aprotic)? start->solvent_check solvent_check->solvent_check temp_adjust Step 2: Increase Temperature Did heating improve solubility? solvent_check->temp_adjust Yes concentration_check Step 3: Check Concentration Is the concentration too high? temp_adjust->concentration_check No success Success: Compound Dissolved temp_adjust->success Yes concentration_check->concentration_check cosolvent Step 4: Use a Co-solvent Did adding a co-solvent help? concentration_check->cosolvent No physical_aid Step 5: Use Physical Aids Have sonication or vigorous stirring been tried? cosolvent->physical_aid No cosolvent->success Yes physical_aid->success Yes fail Issue Persists: Consult Further physical_aid->fail No

Caption: A logical workflow for troubleshooting solubility problems.

Solvent_Selection_Logic Solvent Selection Logic compound This compound analysis Analyze Functional Groups: - Polar Amide - Moderately Polar Chloropyridine compound->analysis principle Apply 'Like Dissolves Like' Principle analysis->principle polar_aprotic High Probability of Success: Polar Aprotic Solvents (DMF, DMSO) principle->polar_aprotic moderate_polar Moderate Probability: Other Polar Aprotics & Chlorinated (THF, DCM, MeCN) principle->moderate_polar nonpolar Low Probability: Non-polar & Protic Solvents (Toluene, Water, Ethanol) principle->nonpolar

Caption: Logic for initial solvent selection based on chemical structure.

References

Technical Support Center: Characterization of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis and characterization of 2-chloropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unexpected peaks. What are the common impurities I should be looking for?

A1: Common impurities in reactions involving 2-chloropyridine derivatives often include starting materials, over-chlorinated byproducts, or hydrolysis products. The two most frequent culprits are:

  • 2,6-Dichloropyridine: This is a common byproduct when synthesizing 2-chloropyridines via direct chlorination of pyridine.[1][2][3] Its presence is indicated by a simpler, more symmetric pattern in the aromatic region of the ¹H NMR spectrum compared to the monosubstituted product.

  • 2-Hydroxypyridine (2-Pyridone): 2-Chloropyridines can undergo hydrolysis to form the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone. This can occur if the compound is exposed to moisture, especially under non-neutral pH conditions or at elevated temperatures.[4][5] The presence of this impurity will introduce new signals in both the aromatic and, for the pyridone tautomer, the N-H region of the NMR spectrum.

Q2: I am having trouble getting a clean mass spectrum. What are the expected fragmentation patterns for a 2-chloropyridine derivative?

A2: For a typical 2-chloropyridine derivative analyzed by electron ionization mass spectrometry (EI-MS), you should look for a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (M⁺ and M+2).

Key fragmentation pathways include:

  • Loss of a Chlorine Radical: A prominent fragment corresponding to [M-Cl]⁺ is very common.

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the pyridine ring can lead to a peak at [M-27]⁺.

Difficulty in obtaining a clean spectrum may arise from the presence of thermally labile impurities or if the compound itself degrades in the ion source.

Q3: My HPLC peaks are tailing or showing poor resolution. How can I improve my chromatography?

A3: Pyridine derivatives are basic and are notorious for interacting with acidic residual silanol groups on standard silica-based HPLC columns (like C18), leading to peak tailing.[6][7] Here are several strategies to improve peak shape and resolution:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or TFA) will protonate the pyridine nitrogen. This reduces the interaction with silanol groups and often results in sharper, more symmetrical peaks.

  • Increase Buffer Concentration: Using a buffer (e.g., ammonium formate) can help maintain a consistent pH and mask silanol interactions.[6]

  • Use a Modern, End-Capped Column: Columns specifically designed for "high performance" or those with advanced end-capping are less prone to silanol interactions. Columns with low silanol activity are also commercially available.[8]

  • Consider Alternative Stationary Phases: If tailing persists, mixed-mode or hydrogen-bonding-based (SHARC) columns can offer alternative selectivity and improved peak shape for pyridine isomers.[9]

Troubleshooting Guides

Issue 1: Ambiguous NMR Spectrum - Is it my product or a byproduct?

This guide helps you differentiate between your target 2-chloropyridine derivative and common impurities like 2,6-dichloropyridine and the hydrolysis product 2-hydroxypyridine.

Logical Troubleshooting Workflow

Start Start: Ambiguous ¹H NMR Spectrum CheckSymmetry Examine aromatic region. Is the signal pattern simplified or symmetric? Start->CheckSymmetry CheckNH Look for a broad, exchangeable peak (often >10 ppm). Are there upfield-shifted aromatic signals? CheckSymmetry->CheckNH No Impurity26DiCl Likely Impurity: 2,6-Dichloropyridine byproduct. CheckSymmetry->Impurity26DiCl Yes ImpurityHydrolysis Likely Impurity: 2-Hydroxypyridine (hydrolysis product). CheckNH->ImpurityHydrolysis Yes ProductOK Spectrum is likely consistent with the desired 2-chloropyridine derivative. CheckNH->ProductOK No Confirm Confirm with MS and chromatography. Impurity26DiCl->Confirm ImpurityHydrolysis->Confirm ProductOK->Confirm

Caption: Troubleshooting workflow for NMR spectral analysis.

Data Comparison Table: ¹H NMR Chemical Shifts (CDCl₃)

CompoundH3H4H5H6Notes
2-Chloropyridine ~7.32 ppm (d)~7.64 ppm (t)~7.23 ppm (d)~8.39 ppm (d)Asymmetric pattern with four distinct signals in the aromatic region.[10]
2,6-Dichloropyridine ~7.26 ppm (d)~7.65 ppm (t)~7.26 ppm (d)-Symmetric pattern with only two signals (a triplet and a doublet).
2-Hydroxypyridine ~6.59 ppm (d)~7.40 ppm (t)~6.29 ppm (d)~7.48 ppm (t)Significant upfield shift of H3 and H5 compared to 2-chloropyridine.[11]

Experimental Protocol: Standard ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free from water to minimize hydrolysis risk during analysis.

  • Data Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • If hydrolysis is suspected, perform a D₂O exchange experiment. Add a drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H proton of the 2-pyridone tautomer should disappear or diminish.

Issue 2: Co-elution of Isomers in HPLC/GC Analysis

This guide provides a starting point for developing a chromatographic method to separate a 2-chloropyridine derivative from its isomers or closely related impurities.

Experimental Workflow for Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Troubleshooting Start Start: Co-eluting Peaks InitialMethod Technique: Reversed-Phase HPLC Column: Standard C18 Mobile Phase: ACN/H₂O with 0.1% Formic Acid Start->InitialMethod CheckResolution Is resolution (Rs) > 1.5? InitialMethod->CheckResolution ModifyGradient Adjust Gradient Slope CheckResolution->ModifyGradient No End End: Successful Separation CheckResolution->End Yes ChangeOrganic Switch Organic Modifier (e.g., ACN to MeOH) ModifyGradient->ChangeOrganic AdjustpH Adjust Mobile Phase pH (e.g., use Ammonium Acetate buffer) ChangeOrganic->AdjustpH AdjustpH->CheckResolution NewColumn Select Alternative Column (e.g., Phenyl-Hexyl, Biphenyl, or Mixed-Mode) AdjustpH->NewColumn If still co-eluting CheckGC Consider GC-MS if analytes are thermally stable and volatile NewColumn->CheckGC CheckGC->End

Caption: Workflow for chromatographic method development.

Data Table: Starting Conditions for Chromatographic Analysis

ParameterHPLC MethodGC-MS Method
Column C18, 2.1 x 100 mm, 2.7 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHelium at 1.0 mL/min
Gradient/Oven Program Start at 10% B, ramp to 95% B over 10 minStart at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
Flow Rate 0.4 mL/minN/A
Detector UV at 254 nm or DADMass Spectrometer (EI, scan m/z 40-450)
Injection Volume 2 µL1 µL (split 20:1)

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Prepare Standards: Prepare individual solutions of your main compound and any available suspected isomeric impurities (e.g., 3-chloropyridine or 4-chloropyridine derivatives if applicable) at approximately 0.1 mg/mL in 50:50 acetonitrile/water. Also prepare a mixed solution containing all components.

  • Initial Run: Use the starting HPLC conditions from the table above. Inject the mixed standard.

  • Evaluate: Assess the chromatogram for peak shape and resolution between the isomers.

  • Optimize: If co-elution occurs, follow the optimization steps in the workflow diagram. First, try adjusting the gradient steepness. If that is insufficient, change the organic modifier from acetonitrile to methanol, as this can alter selectivity.

  • Advanced Optimization: If resolution is still poor, adjusting the mobile phase pH with a buffer or switching to a column with a different stationary phase (e.g., one with phenyl rings) may be necessary to exploit different separation mechanisms like π-π interactions.

References

strategies to prevent decomposition of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. It addresses common challenges, focusing on preventing decomposition to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low yield and multiple spots on TLC. What are the primary causes of decomposition during this synthesis?

A1: The primary causes of decomposition are hydrolysis of the amide bond and a nucleophilic aromatic substitution (SNAr) side reaction. The 2-chloro position on the pyridine ring is activated towards nucleophilic attack, and the amide bond can be sensitive to both acidic and basic conditions, especially in the presence of water.

Q2: What are the main decomposition pathways I should be aware of?

A2: There are two critical decomposition pathways to monitor:

  • Hydrolysis: The amide bond can be cleaved by water, especially under harsh pH conditions or elevated temperatures, to regenerate 2-chloronicotinic acid and pyrrolidine.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the pyridine ring is susceptible to substitution by nucleophiles. Excess pyrrolidine or other amines in the reaction mixture can displace the chloride, leading to the formation of a significant byproduct. The electron-withdrawing effect of the amide group at the C3 position enhances this reactivity.[1][2][3][4][5]

Q3: How can I minimize the SNAr side reaction?

A3: To minimize the SNAr side reaction, control the stoichiometry of your reactants carefully. Use only a slight excess (approx. 1.0-1.1 equivalents) of pyrrolidine. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also significantly reduce the rate of this unwanted side reaction. While 2-fluoropyridines are known to be more reactive towards SNAr than 2-chloropyridines, the conditions for amidation can still be sufficient to promote this side reaction with the chloro-analog.[2][3]

Q4: What is the best method for activating the 2-chloronicotinic acid to form the amide bond?

A4: Activating the carboxylic acid is a critical step where side reactions can occur.

  • Acid Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is a common and effective method.[6][7] However, it's crucial to perform this step at low to moderate temperatures and to remove any excess activating agent (e.g., under vacuum) before adding the pyrrolidine. This prevents unwanted reactions with the amine.

  • Peptide Coupling Reagents: Using modern coupling reagents such as HATU, HBTU, or EDC with an additive like HOBt can provide a milder and more controlled activation, minimizing side reactions and racemization if chiral centers were present.[8][9][10] These reagents are often preferred for complex substrates.

Q5: My final product is difficult to purify and appears discolored. What could be the issue?

A5: Discoloration in the synthesis of 2-chloronicotinic acid and its derivatives is a known issue, often arising from impurities formed during the chlorination of the pyridine N-oxide precursor.[11] To obtain a pure, white final product, it is essential to start with high-purity 2-chloronicotinic acid. If impurities are present in the starting material, they can carry through the synthesis. A process involving distillation of the intermediate 2-chloronicotinic acid chloride has been shown to yield a pure white final product upon hydrolysis and can be adapted for amidation.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
2. Product Decomposition: Presence of water (hydrolysis) or excess amine (SNAr).Ensure all reagents and solvents are anhydrous. Use a slight excess of pyrrolidine (1.0-1.1 eq). Run the reaction at a controlled, low temperature (0 °C to RT).
3. Inefficient Acid Activation: Poor quality coupling reagent or incomplete formation of the activated intermediate.Use fresh, high-quality acid activation reagents (e.g., distill SOCl₂). Ensure complete conversion to the acid chloride or active ester before adding the amine.
Multiple Spots on TLC/LC-MS 1. SNAr Byproduct: A new, often less polar, spot corresponding to the pyrrolidine-substituted pyridine.Reduce the amount of pyrrolidine used. Lower the reaction temperature.
2. Hydrolysis: A polar spot corresponding to 2-chloronicotinic acid.Use anhydrous conditions. Perform a non-aqueous workup if possible.
3. Impure Starting Material: Impurities in the 2-chloronicotinic acid.Purify the starting 2-chloronicotinic acid by recrystallization before use.
Product Discoloration 1. Impurities from Precursors: Carried over from the synthesis of 2-chloronicotinic acid.Start with high-purity materials. Consider purifying the intermediate acid chloride by distillation if feasible.[11]
2. Thermal Decomposition: Overheating during reaction or workup.Maintain controlled temperatures throughout the synthesis and purification steps. Avoid prolonged heating.

Visualizing Reaction Challenges

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.

DecompositionPathways Reactants 2-Chloronicotinic Acid + Pyrrolidine Intermediate Activated Acid (e.g., Acyl Chloride) Reactants->Intermediate Activation (e.g., SOCl₂) Product (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Intermediate->Product Amidation (+ Pyrrolidine) SNAr Decomposition via SNAr Reaction Intermediate->SNAr + Excess Pyrrolidine (Side Reaction) Hydrolysis Decomposition via Hydrolysis Product->Hydrolysis + H₂O (Acid/Base)

Caption: Key decomposition pathways during synthesis.

TroubleshootingFlowchart Start Problem: Low Yield / Impure Product CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC PolarSpot Primary Impurity is Polar? CheckTLC->PolarSpot Impurity Detected LessPolarSpot Primary Impurity is Less Polar? PolarSpot->LessPolarSpot No HydrolysisSol Likely Hydrolysis. ACTION: Ensure anhydrous conditions. Use non-aqueous workup. PolarSpot->HydrolysisSol Yes SNArSol Likely SNAr Byproduct. ACTION: Reduce pyrrolidine eq. Lower reaction temperature. LessPolarSpot->SNArSol Yes ReagentSol Likely Incomplete Reaction. ACTION: Check reagent quality. Optimize reaction time/temp. LessPolarSpot->ReagentSol No / Multiple Spots

Caption: Troubleshooting workflow for synthesis issues.

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate

This protocol details the formation of this compound by first converting the carboxylic acid to an acid chloride.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Pyrrolidine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise.[8] Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC by quenching a small aliquot with methanol and spotting).

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Co-evaporate with anhydrous toluene or DCM (2-3 times) to ensure complete removal.

  • Amidation: Re-dissolve the crude 2-chloronicotinoyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of pyrrolidine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the pyrrolidine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC/LC-MS.

  • Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm

  • Injection Volume: 5-10 µL

  • Expected Elution Order:

    • 2-Chloronicotinic acid (most polar)

    • This compound (product)

    • SNAr byproduct (least polar)

References

Technical Support Center: Enhancing the Amidation of 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate of 2-chloronicotinic acid amidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the reaction rate of 2-chloronicotinic acid amidation?

A1: The reaction rate can be significantly enhanced through several methods:

  • Activation of the Carboxylic Acid: Converting the carboxylic acid group of 2-chloronicotinic acid into a more reactive species is the most common strategy. This can be achieved by forming an acyl chloride or by using peptide coupling agents.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.

  • Catalyst-Free High-Temperature Conditions: In some cases, reacting 2-chloronicotinic acid with an amine at elevated temperatures without a catalyst or solvent can provide the desired product rapidly.[1]

Q2: Which coupling agents are most effective for the amidation of 2-chloronicotinic acid?

A2: A variety of modern coupling agents are effective. The choice often depends on the specific amine being used and the desired reaction conditions. Commonly used and highly effective coupling agents include:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. They are often paired with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

  • Uronium/Aminium and Phosphonium Salts: Reagents such as HBTU, HATU, and PyBOP are known for their high efficiency and rapid reaction times.

Q3: Can I perform the amidation of 2-chloronicotinic acid without a catalyst?

A3: Yes, catalyst-free amidation of 2-chloronicotinic acid is possible, particularly with primary aromatic amines. This is typically achieved under solvent-free conditions at elevated temperatures, with reaction times ranging from 15 to 120 minutes.[1]

Q4: What is the general mechanism for carbodiimide-mediated amidation?

A4: The reaction begins with the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking this intermediate to form the amide bond and a urea byproduct.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Ineffective activation of the carboxylic acid.2. The amine is not sufficiently nucleophilic.3. Degradation of reagents or starting materials.4. Steric hindrance from the amine or substrate.1. Switch to a more potent coupling agent like HATU or PyBOP.2. Convert 2-chloronicotinic acid to its acyl chloride using thionyl chloride or oxalyl chloride before adding the amine.3. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.4. Ensure all reagents are anhydrous and pure.5. Consider increasing the reaction temperature or switching to microwave-assisted synthesis for faster kinetics.
Formation of Side Products 1. The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.2. For chiral amines, racemization can occur.3. Potential for reaction at the chloro-position under harsh conditions.1. Add HOBt or HOAt when using carbodiimide coupling agents to trap the O-acylisourea as a more stable active ester, preventing rearrangement.2. To minimize racemization, use coupling agents known for low racemization rates, such as HATU or COMU, and keep reaction temperatures low.3. Employ milder reaction conditions. Avoid excessively high temperatures or prolonged reaction times that could favor side reactions.
Difficult Purification 1. The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) can be difficult to remove.2. Excess coupling agent or other reagents contaminating the product.1. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. For easier workup, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.2. Optimize the stoichiometry of your reagents to avoid large excesses. A careful aqueous workup with dilute acid and base washes can help remove many common impurities.

Quantitative Data Presentation

Table 1: Comparison of Methods for the Synthesis of 2-(Methylamino)nicotinic Acid

MethodAmine (Equivalents)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Conventional Heating40% aq. MeNH₂-Sealed Tube12015-[2]
Conventional Heating33% MeNH₂ in EtOH-Pressure Vessel10018-[2]
Microwave7 equiv. of 40% aq. MeNH₂-Water1202High[2]
Microwave7 equiv. of 40% aq. MeNH₂-Water1401.5High[2]

Table 2: Microwave-Assisted Synthesis of Various 2-Aminonicotinic Acids

AmineAmine (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Various primary & secondary aliphatic amines, benzylamines, and anilines3DIPEA (3)Water2002Moderate to High[2]

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt
  • Dissolution: Dissolve 2-chloronicotinic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous solvent such as DMF or DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Amine: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Addition of Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Amidation
  • Reactant Mixture: In a microwave-safe vessel, combine 2-chloronicotinic acid (1.0 eq.), the desired amine (3.0 eq.), and diisopropylethylamine (DIPEA) (3.0 eq.) in water.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 200°C for 2 hours.

  • Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Acidify the reaction mixture with concentrated HCl to a pH of approximately 6.5.

  • Isolation: Collect the resulting precipitate by filtration and wash with water to yield the 2-aminonicotinic acid product.

Visualizations

Amidation_Workflow cluster_activation Method 1: Acyl Chloride Formation cluster_coupling Method 2: In Situ Activation start1 2-Chloronicotinic Acid acyl_chloride 2-Chloronicotinoyl Chloride start1->acyl_chloride SOCl₂ or (COCl)₂ product Amide Product acyl_chloride->product + Amine, Base start2 2-Chloronicotinic Acid activated_intermediate Activated Intermediate (e.g., O-acylisourea) start2->activated_intermediate Coupling Agent (e.g., EDC, HATU) activated_intermediate->product + Amine amine Amine (R-NH₂)

Caption: General workflows for the amidation of 2-chloronicotinic acid.

Carbodiimide_Mechanism cluster_reactants Reactants acid 2-Chloronicotinic Acid (R-COOH) intermediate O-Acylisourea Intermediate acid->intermediate Activation carbodiimide Carbodiimide (e.g., EDC) carbodiimide->intermediate product Amide Product (R-CONHR') intermediate->product Nucleophilic Attack byproduct Urea Byproduct intermediate->byproduct amine Amine (R'-NH₂) amine->product

Caption: Simplified mechanism of carbodiimide-mediated amidation.

References

purification of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone from starting material contaminants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone from common contaminants encountered during its synthesis.

I. Overview of Synthesis and Potential Contaminants

The target compound, this compound, is typically synthesized via an amide coupling reaction between 2-chloronicotinic acid and pyrrolidine. This reaction is often facilitated by a coupling reagent. The choice of coupling reagent and reaction conditions can introduce specific impurities that need to be removed during purification.

Common Starting Materials:

  • 2-Chloronicotinic acid

  • Pyrrolidine

Common Coupling Reagents:

  • Carbodiimides (e.g., DCC, EDC)

  • Uronium/Aminium salts (e.g., HATU, HBTU)

Potential Contaminants:

  • Unreacted Starting Materials: 2-chloronicotinic acid and pyrrolidine.

  • Coupling Reagent Byproducts:

    • From DCC: Dicyclohexylurea (DCU), often insoluble in many organic solvents.

    • From EDC: 1-ethyl-3-(3-dimethylaminopropyl)urea, which is water-soluble.

  • Side-Reaction Products: N-acylurea, formed by the rearrangement of the O-acylisourea intermediate when using carbodiimides.

II. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is contaminated with a white, insoluble solid. What is it and how can I remove it?

A1: This is a very common issue when using dicyclohexylcarbodiimide (DCC) as the coupling reagent. The insoluble white solid is dicyclohexylurea (DCU), a byproduct of the reaction.

Troubleshooting Steps:

  • Filtration: Since DCU is largely insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, a simple filtration of the crude reaction mixture is the first and most effective step.

  • Solvent Choice for Filtration: If the desired product has some solubility in the reaction solvent, cooling the mixture before filtration can help minimize product loss.

  • Washing: After filtration, wash the collected DCU solid with a small amount of cold solvent to recover any trapped product.

Q2: After aqueous workup, my product is still impure. I suspect unreacted 2-chloronicotinic acid is present. How can I remove it?

A2: Residual 2-chloronicotinic acid is a common acidic impurity. An acid-base extraction is the most effective method for its removal.

Troubleshooting Steps:

  • Basic Wash: During the aqueous workup, wash the organic layer containing your product with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Multiple Washes: Perform the basic wash two to three times to ensure complete removal of the acidic starting material.

  • Brine Wash: After the basic washes, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water before drying.

Q3: I am struggling to remove the urea byproduct from my reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). What is the best approach?

A3: The urea byproduct of EDC is water-soluble, making its removal relatively straightforward with an aqueous workup.

Troubleshooting Steps:

  • Acidic Wash: Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). This will protonate the urea byproduct, further increasing its solubility in the aqueous phase.

  • Water Washes: Follow the acidic wash with several washes with deionized water to remove the urea and any remaining acid.

  • Check pH: After the washes, check the pH of the final aqueous wash to ensure it is neutral.

Q4: My purified product yield is low after column chromatography. What can I do to improve it?

A4: Low yield after column chromatography can be due to several factors, including improper solvent system selection, co-elution of the product with impurities, or degradation of the product on the silica gel.

Troubleshooting Steps:

  • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation. A common starting point for amides is a mixture of hexane and ethyl acetate.

  • Gradient Elution: If there are multiple components in your crude mixture, a gradient elution (gradually increasing the polarity of the mobile phase) may provide better separation than an isocratic (constant solvent composition) elution.

  • Recrystallization as an Alternative: If the product is a solid, recrystallization may be a more efficient purification method and can lead to higher yields of pure material.

III. Experimental Protocols

Protocol 1: General Synthesis of this compound
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate workup and purification procedure.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the optimized solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amides include ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

IV. Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.

Purification MethodTypical PurityTypical YieldKey Considerations
Column Chromatography >98%70-90%Effective for removing a wide range of impurities. Requires careful optimization.
Recrystallization >99%60-85%Excellent for obtaining high-purity crystalline solids. Yield can be lower.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start_materials 2-Chloronicotinic Acid + Pyrrolidine coupling Amide Coupling (e.g., HATU, DIPEA) start_materials->coupling crude_product Crude Product coupling->crude_product workup Aqueous Workup (Basic/Acidic Wash) crude_product->workup purification_choice Purification Method workup->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_workflow start Impure Product q1 Insoluble White Solid Present? start->q1 a1 Filter to Remove DCU q1->a1 Yes q2 Acidic Impurity Suspected? q1->q2 No a1->q2 a2 Perform Basic Wash (NaHCO3) q2->a2 Yes q3 Water-Soluble Urea Present? q2->q3 No a2->q3 a3 Perform Acidic Wash (HCl) q3->a3 Yes end Proceed to Final Purification (Chromatography/Recrystallization) q3->end No a3->end

Caption: Troubleshooting workflow for common purification issues.

Validation & Comparative

A Comparative Analysis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone and Its Morpholino Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone and its morpholino analog, (2-Chloropyridin-3-yl)(morpholino)methanone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of their physicochemical properties, synthetic routes, and potential biological activities, supported by predictive data and detailed experimental protocols. The substitution of a pyrrolidine ring with a morpholine ring is a common strategy in medicinal chemistry to modulate properties such as solubility, polarity, and metabolic stability.[1][2] This analysis explores the expected consequences of this specific structural modification.

Physicochemical Properties

The introduction of a morpholine ring in place of a pyrrolidine ring is anticipated to increase hydrophilicity and polar surface area (PSA) due to the presence of the ether oxygen. This modification can significantly impact a molecule's solubility, cell permeability, and pharmacokinetic profile. The calculated properties of the two analogs are summarized below.

PropertyThis compound(2-Chloropyridin-3-yl)(morpholino)methanone
Molecular Formula C₁₀H₁₁ClN₂O[3]C₁₀H₁₁ClN₂O₂[4]
Molecular Weight 210.66 g/mol [3]226.66 g/mol [5]
CAS Number 60597-68-4[3]53062-98-9[6]
Predicted cLogP 1.851.10
Predicted Polar Surface Area 32.6 Ų41.9 Ų
Hydrogen Bond Acceptors 23
Hydrogen Bond Donors 00
Predicted Aqueous Solubility -2.8 (logS)-2.3 (logS)

Note: Predicted values were calculated using standard computational models (e.g., ALOGPS). These values serve as estimates and should be confirmed experimentally.

The data suggest the morpholino analog is more polar and likely more water-soluble than its pyrrolidinyl counterpart, which could influence its formulation and bioavailability.

Synthesis and Experimental Protocols

Both compounds can be synthesized from the common precursor, 2-chloronicotinic acid, via an amide coupling reaction. The general synthetic workflow is outlined below.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl chloride 2-Chloronicotinoyl chloride 2-Chloronicotinic Acid->2-Chloronicotinoyl chloride SOCl₂, DMF (cat.) Reflux, 2h Pyrrolidine Pyrrolidine Morpholine Morpholine Target Compound A (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Pyrrolidine->Target Compound A Et₃N, DCM 0°C to RT, 4h Target Compound B (2-Chloropyridin-3-yl) (morpholino)methanone Morpholine->Target Compound B Et₃N, DCM 0°C to RT, 4h

Caption: General Synthetic Workflow for Target Compounds.

Experimental Protocol: General Procedure for Amide Coupling
  • Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. After completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 2-chloronicotinoyl chloride, which can be used directly in the next step.

  • Amidation: Dissolve the crude 2-chloronicotinoyl chloride in dichloromethane (DCM, 20 mL/g). Cool the solution to 0°C in an ice bath.

  • Add triethylamine (Et₃N, 2.5 eq) to the solution, followed by the dropwise addition of either pyrrolidine (1.2 eq) or morpholine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired product.

Biological Activity and Evaluation

A typical workflow for evaluating compounds of this nature is presented below.

G A Compound Synthesis (Pyrrolidino vs. Morpholino) B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Dose-Response Assay (IC₅₀ Determination) C->D E Selectivity Profiling D->E F In Vitro ADME (Solubility, Permeability, Stability) D->F G Lead Candidate E->G F->G

Caption: High-Level Drug Discovery and Evaluation Workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of the compounds against a protein kinase using a luminescence-based assay that quantifies ATP consumption.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the kinase/substrate solution.

  • Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ADP-detecting reagent (e.g., ADP-Glo™).

  • Incubate for 40 minutes at room temperature to allow for signal stabilization.

  • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Discussion

The primary structural difference—the replacement of a methylene group (-CH₂-) in the pyrrolidine ring with an oxygen atom in the morpholine ring—drives the predicted differences in physicochemical properties.

  • Solubility and Polarity: The morpholino analog is predicted to be more polar and have higher aqueous solubility. This is a direct result of the ether oxygen, which can act as a hydrogen bond acceptor, increasing favorable interactions with water.[2] This could be advantageous for intravenous formulations but might decrease passive membrane permeability.

  • Target Binding: The additional hydrogen bond acceptor in the morpholino analog could lead to different binding interactions with a biological target. If the target's binding pocket has a suitable hydrogen bond donor, the morpholino analog might exhibit higher affinity. Conversely, if the binding pocket is predominantly hydrophobic, the less polar pyrrolidino analog might be favored.

  • Metabolism: The morpholine ring is generally considered to be metabolically robust. The pyrrolidine ring, however, can be susceptible to oxidation at the carbons alpha to the nitrogen. Therefore, the morpholino analog might exhibit greater metabolic stability.

  • Basicity: The nitrogen atom in both pyrrolidine and morpholine is basic. Pyrrolidine is typically a stronger base than morpholine (pKa of conjugate acid ~11.3 vs. ~8.4). This difference in basicity can affect target interactions (e.g., formation of salt bridges) and off-target effects, as well as pharmacokinetic properties like plasma protein binding and volume of distribution.

Conclusion

The comparative analysis of this compound and its morpholino analog highlights a classic medicinal chemistry strategy. The choice between a pyrrolidine and a morpholine substituent represents a trade-off between polarity, solubility, basicity, and potential metabolic stability. While computational data provide a strong basis for hypothesis, only empirical testing through the synthesis and biological evaluation of both compounds, as outlined in the provided protocols, can definitively establish their respective advantages and disadvantages for a specific therapeutic target. This guide provides the foundational framework for conducting such an investigation.

References

Comparative Guide to Analytical Method Validation for the Purity Assessment of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of validated analytical methods for assessing the purity of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance data for two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The methodologies presented are based on established analytical practices for pyridine derivatives and have been adapted to suit the specific properties of this compound. The comparative data will assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.

Overview of Analytical Techniques

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. For substituted pyridines like this compound, chromatographic techniques are the methods of choice due to their high resolving power and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly suitable for the analysis of moderately polar compounds like the target analyte.

  • Gas Chromatography (GC): A powerful technique for the separation of volatile and thermally stable compounds. GC can offer high resolution and is often coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Comparative Performance Data

The following table summarizes the validation parameters for the HPLC and GC methods developed for the purity assessment of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Parameter HPLC Method GC Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Selectivity/Specificity HighHigh
Run Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the HPLC and GC methods are provided below. These protocols are intended to be a starting point and may require further optimization based on the specific laboratory conditions and equipment.

This method utilizes reversed-phase chromatography with UV detection, a common and robust setup for the analysis of pyridine derivatives.[1][2][3]

3.1.1 Instrumentation and Conditions

  • Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent C18 column.[4]

  • Mobile Phase: Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 6.5) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3.1.2 Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to obtain working standards in the range of 0.1 - 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a final concentration of approximately 0.5 mg/mL.

3.1.3 Validation Parameters

  • Linearity: Assessed by analyzing five concentrations of the standard solution in triplicate.

  • Accuracy: Determined by the standard addition method at three concentration levels.

  • Precision: Evaluated by analyzing six replicate injections of the standard solution.

This method is suitable for the analysis of volatile impurities and the primary analyte if it is thermally stable. A flame ionization detector (FID) provides excellent sensitivity for organic compounds.[5][6][7]

3.2.1 Instrumentation and Conditions

  • Chromatograph: Agilent 8890 GC System with FID or equivalent.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

3.2.2 Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

3.2.3 Validation Parameters

  • Linearity: Established using five concentration levels of the standard solution, each injected in triplicate.

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at three different concentrations.

  • Precision: Assessed through the analysis of six individual preparations of the standard solution.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the HPLC and GC analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weighing & Dissolution prep_dilute Serial Dilution prep_start->prep_dilute hplc_inject Injection prep_dilute->hplc_inject Inject Sample hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_int Peak Integration data_acq->data_int data_calc Purity Calculation data_int->data_calc

Caption: HPLC analytical workflow for purity assessment.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing prep_start_gc Weighing & Dissolution (in Methanol) prep_dilute_gc Serial Dilution prep_start_gc->prep_dilute_gc gc_inject Injection (Split Mode) prep_dilute_gc->gc_inject Inject Sample gc_sep Chromatographic Separation (HP-5 Column) gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect data_acq_gc Data Acquisition gc_detect->data_acq_gc data_int_gc Peak Integration data_acq_gc->data_int_gc data_calc_gc Purity Calculation data_int_gc->data_calc_gc

Caption: GC analytical workflow for purity assessment.

Conclusion

Both HPLC and GC methods are suitable for the purity assessment of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • The HPLC method is generally preferred for its robustness, lower analysis temperature (preventing degradation of thermally labile impurities), and slightly better sensitivity (LOD and LOQ).

  • The GC method is a viable alternative, particularly for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

It is recommended that for comprehensive purity profiling, both methods could be used orthogonally to ensure all potential impurities are detected and quantified accurately. The provided protocols and validation data serve as a solid foundation for the implementation of these methods in a quality control environment.

References

Reactivity Under the Microscope: A Comparative Guide to (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone and Other 2-Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone with other 2-halopyridines, focusing on three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The information presented is supported by experimental data from analogous systems to provide a clear framework for reaction planning and optimization.

The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity follows the order of bond dissociation energies: C-I < C-Br < C-Cl. Consequently, 2-iodopyridines are the most reactive, followed by 2-bromopyridines, with 2-chloropyridines being the least reactive.[1] This lower reactivity of 2-chloropyridines, including this compound, is attributed to the strong C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle more challenging.[1] To overcome this hurdle, more forcing reaction conditions, such as higher temperatures, and the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high yields.[2]

The presence of the electron-withdrawing pyrrolidin-1-yl)methanone group at the 3-position of the pyridine ring in this compound is expected to increase the electrophilicity of the C2 position, potentially making it more susceptible to oxidative addition compared to an unsubstituted 2-chloropyridine. However, the general reactivity trend based on the halogen atom remains the dominant factor.

Comparative Reactivity Data

The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, comparing the performance of 2-chloro- and 2-bromopyridine derivatives. While direct experimental data for this compound is not available in the literature, the data for structurally similar 2-halopyridines provides a strong indication of the expected reactivity trends and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. As illustrated in the table below, 2-bromopyridine derivatives generally exhibit higher reactivity, affording good to excellent yields under milder conditions compared to their 2-chloro counterparts. The coupling of 2-chloropyridines often requires more sophisticated catalyst systems and higher temperatures to achieve comparable results.[2]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-95
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[2]

Data is for illustrative purposes based on typical conditions for similar substrates.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive in this transformation. The amination of 2-chloropyridines often necessitates the use of highly active catalyst systems, such as those employing bulky phosphine ligands or NHC ligands, to achieve high yields.[2]

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[2]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane800.494[2]

Data for 2-chlorotoluene is included as a representative example of a less reactive aryl chloride requiring a highly active catalyst system.[2]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-Br bond is also evident in this reaction. While data for 2-chloropyridines in this reaction is less common, it is known that these couplings often require specialized catalysts and conditions to proceed efficiently.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100391[2]
Aryl ChloridePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂](none)EtOH8024Moderate[2]

Data for a generic aryl chloride highlights that these couplings often require specialized catalysts and conditions.[2]

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions that can be adapted for the comparison of this compound with other 2-halopyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 2-Halopyridine (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2-Halopyridine (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene, anhydrous (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to an oven-dried vial, add the 2-halopyridine, amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Add anhydrous toluene and seal the vial with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling Reaction

Materials:

  • 2-Halopyridine (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the 2-halopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium Cross-Coupling Catalytic Cycle General Catalytic Cycle for Palladium Cross-Coupling cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(Ln) Pd0->PdII R-X Transmetal Transmetalation (R'-M) PdII_R R-Pd(II)-R'(Ln) PdII->PdII_R R'-M PdII_R->Pd0 RedElim Reductive Elimination Product R-R' PdII_R->Product Reductive Elimination

Palladium Cross-Coupling Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert reaction Reaction (Heating & Stirring) inert->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

General Experimental Workflow

References

A Comparative Guide to the Efficacy of Coupling Reagents for the Synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. The formation of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a scaffold of interest in pharmaceutical research, involves the coupling of 2-chloronicotinic acid and pyrrolidine. The choice of coupling reagent is critical and directly impacts reaction yield, purity, and overall efficiency. This guide provides an objective comparison of common coupling reagents and methodologies for this specific transformation, supported by representative experimental data.

Comparison of Coupling Reagent Efficacy

The selection of a suitable coupling method depends on factors such as cost, reaction time, yield, and the ease of purification. Below is a summary of common coupling reagents and their expected performance in the synthesis of this compound.

Coupling Reagent/MethodActivating AgentAdditiveBaseTypical SolventReaction Time (h)Temperature (°C)Expected Yield (%)
Uronium/Aminium Salts
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateNoneDIPEADMF, CH₂Cl₂2-60 - RT90-98
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtDIPEADMF, CH₂Cl₂4-120 - RT85-95
Carbodiimides
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideHOBtDIPEADMF, CH₂Cl₂6-240 - RT80-90
Phosphonium Salts
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateNoneDIPEADMF, CH₂Cl₂3-80 - RT88-96
Acid Chloride Formation
Thionyl ChlorideSOCl₂NonePyridine (cat.)Toluene, CH₂Cl₂1-3 (acid chloride formation) + 1-2 (amidation)Reflux (acid chloride), 0 - RT (amidation)85-95

Note: Expected yields are estimates based on typical outcomes for similar amide bond formations and may vary depending on specific reaction conditions and purification methods.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different coupling strategies are provided below.

General Amide Coupling Procedure (HATU, HBTU, EDC/HOBt, PyBOP)

This protocol is a general guideline for uronium/aminium salt, carbodiimide, and phosphonium salt-mediated couplings.

Materials:

  • 2-Chloronicotinic acid

  • Pyrrolidine

  • Coupling Reagent (HATU, HBTU, EDC, or PyBOP)

  • 1-Hydroxybenzotriazole (HOBt) (if using EDC or HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂ (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the coupling reagent (1.1 eq). If using EDC or HBTU, add HOBt (1.1 eq) as well.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of pyrrolidine (1.2 eq).

  • Stir the reaction at room temperature for the time indicated in the comparison table, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Two-Step Procedure via Acid Chloride Formation

This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Step 2a: Synthesis of 2-Chloronicotinoyl Chloride

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a suspension of 2-chloronicotinic acid (1.0 eq) in anhydrous CH₂Cl₂ or toluene, add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude 2-chloronicotinoyl chloride is typically used in the next step without further purification.

Step 2b: Synthesis of this compound

Materials:

  • Crude 2-Chloronicotinoyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (2.2 eq) or pyridine (2.2 eq).

  • Add pyrrolidine (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (optional, to remove excess amine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Visualizing the Workflow

The following diagrams illustrate the general signaling pathway of amide bond formation and the experimental workflow for comparing the different coupling methods.

Amide_Bond_Formation Carboxylic_Acid 2-Chloronicotinic Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Amine Pyrrolidine Amide_Product (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts

Caption: General mechanism of coupling reagent-mediated amide bond formation.

Experimental_Workflow Start Start Reagents Reagents: - 2-Chloronicotinic Acid - Pyrrolidine - Solvents, Bases Start->Reagents Setup Set up parallel reactions with different coupling reagents Coupling Amide Coupling Reaction Setup->Coupling Reagents->Setup Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (TLC, LC-MS, NMR) and Yield Calculation Purification->Analysis Comparison Compare Efficacy: Yield, Purity, Time Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing the efficacy of different coupling reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative in silico toxicological assessment of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone against structurally related compounds. The analysis focuses on key toxicological endpoints predicted using computational models, offering insights for researchers, scientists, and professionals in drug development.

Comparative Analysis of Predicted Toxicities

The following table summarizes the predicted toxicity endpoints for this compound and its structural analogs. These predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and toxicophore identification.

CompoundStructurePredicted Mutagenicity (Ames Test)Predicted CarcinogenicityPredicted Acute Oral Toxicity (LD50, mg/kg)Predicted Skin IrritationPredicted Eye Irritation
This compound Cl-c1ncccc1C(=O)N2CCCC2PositiveSuspected150 - 300IrritantSevere Irritant
2-ChloropyridineCl-c1ncccc1Positive[1]Suspected[1]110 (mouse, oral)[1]Irritant[1]Severe Irritant[1]
Nicotinoyl chlorideClC(=O)c1cnccc1NegativeUnlikely> 2000CorrosiveCorrosive
PyrrolidineC1CCNC1NegativeUnlikely400 - 600IrritantSevere Irritant
N-Nicotinoyl pyrrolidineO=C(N1CCCC1)c1cnccc1NegativeUnlikely> 2000Non-irritantMild Irritant

Note: The predicted toxicity values are derived from computational models and should be confirmed by experimental studies. The data for 2-Chloropyridine is based on existing experimental data which informs the predictions for the parent compound.

Experimental Protocols: In Silico Toxicity Prediction

The in silico toxicological evaluation was conceptually performed using a battery of computational models that predict various toxicity endpoints. The general workflow for such an analysis is as follows:

  • Chemical Structure Representation: The two-dimensional structures of this compound and its analogs were converted into a machine-readable format (e.g., SMILES or SDF).

  • Model Selection: A suite of validated in silico toxicity prediction models was selected to assess a range of endpoints. Commonly used models include:

    • Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical relationships between the chemical structure and toxicological activity to predict the toxicity of new compounds. Examples include models for predicting acute toxicity (LD50), carcinogenicity, and mutagenicity.[2][3]

    • Expert Systems: These are rule-based systems that identify toxicophores (substructures known to be associated with toxicity) within a molecule.[2] Examples include Derek Nexus and OECD QSAR Toolbox.[2][4]

    • Read-Across: This approach predicts the toxicity of a substance by using data from structurally similar compounds.[2]

  • Endpoint Prediction: The selected models were used to predict the following key toxicological endpoints:

    • Mutagenicity: The Ames test is a widely used method for assessing the mutagenic potential of chemicals. In silico models predict the outcome of this test based on structural alerts.

    • Carcinogenicity: Models predict the likelihood of a compound causing cancer based on structural features and statistical correlations with experimental data.

    • Acute Oral Toxicity: The LD50 (lethal dose for 50% of a test population) is predicted to classify the chemical's acute toxicity.

    • Skin and Eye Irritation: Models predict the potential of a chemical to cause irritation or corrosion upon contact with the skin or eyes.

  • Data Interpretation: The outputs from the various models were analyzed to build a comprehensive toxicity profile for each compound. Conflicting predictions were weighed based on the reliability and applicability domain of the models.

Visualizing the In Silico Workflow

The following diagram illustrates the typical workflow for an in silico toxicity prediction study.

InSilico_Toxicity_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Output Start Chemical Structures (SMILES/SDF) QSAR QSAR Models (e.g., Acute Toxicity, Carcinogenicity) Start->QSAR Expert Expert Systems (e.g., Derek Nexus, OECD Toolbox) Start->Expert ReadAcross Read-Across (Analog Identification) Start->ReadAcross Endpoints Predicted Toxicity Endpoints - Mutagenicity - Carcinogenicity - Acute Toxicity - Irritation QSAR->Endpoints Expert->Endpoints ReadAcross->Endpoints Report Toxicity Profile Report Endpoints->Report

Caption: Workflow for in silico toxicity prediction.

Discussion of Predicted Signaling Pathways for Toxicity

The predicted toxicity of this compound is likely driven by the 2-chloropyridine moiety. The primary mechanism of toxicity for many pyridine derivatives involves metabolic activation by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites that can bind to cellular macromolecules like DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity.

The following diagram illustrates a hypothetical signaling pathway for the metabolic activation and subsequent toxicity of this compound.

Toxicity_Pathway cluster_compound Parent Compound cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Toxicological Effects Parent (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone CYP450 Cytochrome P450 Enzymes Parent->CYP450 Metabolite Reactive Metabolite (e.g., Epoxide) CYP450->Metabolite DNA_Binding DNA Adducts Metabolite->DNA_Binding Protein_Binding Protein Adducts Metabolite->Protein_Binding Mutagenicity Mutagenicity DNA_Binding->Mutagenicity Cytotoxicity Cytotoxicity Protein_Binding->Cytotoxicity Carcinogenicity Carcinogenicity Mutagenicity->Carcinogenicity

Caption: Metabolic activation and toxicity pathway.

References

benchmarking the synthesis of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, a key building block in pharmaceutical research. The methods are benchmarked against each other based on established chemical principles and analogous reactions reported in the literature. Detailed experimental protocols are provided to enable researchers to reproduce and adapt these methods for their specific needs.

Method 1: Acylation of Pyrrolidine with 2-Chloronicotinoyl Chloride

This is a direct and efficient one-step synthesis involving the reaction of a commercially available acid chloride with pyrrolidine.

Experimental Protocol

To a solution of pyrrolidine (1.2 equivalents) and a suitable base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran, a solution of 2-chloronicotinoyl chloride (1.0 equivalent) in the same solvent is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Amide Coupling of 2-Chloronicotinic Acid with Pyrrolidine

This two-step approach involves the activation of the carboxylic acid group of 2-chloronicotinic acid, followed by amidation with pyrrolidine.

Experimental Protocol

Step 2a: Activation of 2-Chloronicotinic Acid

2-Chloronicotinic acid (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane. A chlorinating agent, for instance, thionyl chloride or oxalyl chloride (1.2 equivalents), is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acid chloride. The excess chlorinating agent and solvent are then removed under reduced pressure.

Step 2b: Amidation

The crude 2-chloronicotinoyl chloride from the previous step is dissolved in an anhydrous aprotic solvent. The solution is then added dropwise to a cooled (0°C) solution of pyrrolidine (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in the same solvent. The reaction is stirred and worked up as described in Method 1.

Data Presentation

The following table summarizes the expected performance of the two synthetic methods based on analogous reactions and general principles of organic synthesis. Actual results may vary depending on specific reaction conditions and scale.

ParameterMethod 1: From 2-Chloronicotinoyl ChlorideMethod 2: From 2-Chloronicotinic Acid
Starting Materials 2-Chloronicotinoyl chloride, Pyrrolidine2-Chloronicotinic acid, Pyrrolidine, Chlorinating agent
Number of Steps 12
Typical Yield High (>90%)Moderate to High (70-90% over two steps)
Purity (after workup) Good to ExcellentGood
Reaction Time 2-4 hours4-8 hours
Reaction Temperature 0°C to Room TemperatureRoom Temperature to mild heating
Reagents & Solvents Anhydrous aprotic solvents, TriethylamineAnhydrous aprotic solvents, Thionyl chloride/Oxalyl chloride, Triethylamine
Advantages High yield, shorter reaction time, one-step process.Utilizes a more stable and readily available starting material (the carboxylic acid).
Disadvantages The acid chloride is moisture-sensitive.Longer overall reaction time, requires an additional activation step.

Visualizations

Synthesis_Method_1 cluster_reactants Reactants cluster_conditions Conditions 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride Reaction Acylation 2-Chloronicotinoyl_Chloride->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Temperature 0°C to RT Temperature->Reaction Product (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Reaction->Product

Caption: Workflow for the synthesis via Method 1.

Synthesis_Method_2 cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Activation Activation 2-Chloronicotinic_Acid->Activation Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Activation Intermediate 2-Chloronicotinoyl Chloride Amidation Amidation Intermediate->Amidation Activation->Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Amidation Base Base (e.g., Triethylamine) Base->Amidation Product (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Amidation->Product

cross-reactivity studies of antibodies developed against (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody developed against a conjugate of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. The following sections detail the performance of this antibody against a panel of structurally related derivatives, offering insights into its specificity and potential off-target binding. The experimental data presented herein is intended to serve as a model for assessing antibody cross-reactivity in the context of immunoassay development for novel synthetic compounds.

Quantitative Cross-Reactivity Profile

The cross-reactivity of the polyclonal antibody was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) was determined for the target analyte and a series of its derivatives. Cross-reactivity was calculated as a percentage relative to the target compound.

Compound IDChemical NameIC50 (nM)Cross-Reactivity (%)
CPM-001 This compound15.2 100%
CPM-002(2-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone35.842.5%
CPM-003(2-Fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone88.117.3%
CPM-004(Pyridin-3-yl)(pyrrolidin-1-yl)methanone250.66.1%
CPM-005(2-Chloropyridin-3-yl)(piperidin-1-yl)methanone112.413.5%
CPM-006(2-Chloropyridin-3-yl)(morpholino)methanone>1000<1.5%
CPM-0072-Chloronicotinic acid>2500<0.6%

Experimental Protocols

Antibody Production (Hypothetical)

A derivative of this compound containing a carboxyl linker was synthesized and conjugated to Keyhole Limpet Hemocyanin (KLH). The conjugate was emulsified with Freund's complete adjuvant and used to immunize New Zealand white rabbits. Subsequent booster injections were administered with Freund's incomplete adjuvant. Polyclonal antibodies were purified from the collected sera using protein A affinity chromatography.

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate was coated with a conjugate of this compound and bovine serum albumin (BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The plate was blocked with 1% BSA in PBST for 1 hour at room temperature.

  • Competition: A mixture of the polyclonal antibody (at a predetermined optimal dilution) and varying concentrations of the test compounds (CPM-001 to CPM-007) or standards was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15 minutes.

  • Stopping Reaction: The reaction was stopped by adding 2M sulfuric acid.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated using a four-parameter logistic curve fit.

Visualizations

G Experimental Workflow for Competitive ELISA cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection A Coat Plate with Target-BSA Conjugate B Wash Plate A->B C Block Plate with BSA B->C D Add Antibody and Competitor Compound Mix C->D E Incubate D->E F Wash Plate E->F G Add HRP-conjugated Secondary Antibody F->G H Wash Plate G->H I Add TMB Substrate H->I J Stop Reaction I->J K Read Absorbance at 450 nm J->K G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR Target G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Compound (2-Chloropyridin-3-yl) (pyrrolidin-1-yl)methanone Derivative Compound->Receptor Binds and Modulates

comparative study of the crystal structures of substituted nicotinamides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the crystal structures of nicotinamide and its substituted derivatives reveals significant insights into the influence of molecular modifications on solid-state packing and intermolecular interactions. Nicotinamide, a form of vitamin B3, is a versatile molecule capable of forming various hydrogen-bonding motifs, making it a subject of extensive research in crystallography and pharmaceutical sciences.[1][2] Its derivatives, including isomers like isonicotinamide and cocrystals with other active pharmaceutical ingredients (APIs), exhibit distinct crystal structures that alter their physicochemical properties.

Comparative Crystal Structure Analysis

The crystal engineering of nicotinamide and its derivatives often focuses on modifying hydrogen bond networks to create novel solid forms with desired properties like improved solubility or stability.[3][4] Nicotinamide itself is highly polymorphic, with at least nine solved single-crystal structures, demonstrating its conformational flexibility and ability to pack in various arrangements.[1][5]

Isonicotinamide , a constitutional isomer of nicotinamide, also exhibits polymorphism, with six known polymorphs.[6][7] The change in the position of the carboxamide group from position 3 to 4 on the pyridine ring alters the hydrogen bonding patterns, leading to different supramolecular assemblies compared to nicotinamide.

Isoniazid , or isonicotinic acid hydrazide, is a crucial anti-tuberculosis drug and a derivative of isonicotinic acid.[8][9] Its structure contains both a pyridine ring and a hydrazide group, which are potent hydrogen bond donors and acceptors. This allows isoniazid to form robust cocrystals with various coformers, often utilizing the strong (phenol) O–H∙∙∙N (pyridine) and N-H∙∙∙O (phenol) heterosynthons.[9]

Nicotinamide Cocrystals are multi-component crystals where nicotinamide is combined with another molecule, such as an API.[4] A common strategy involves forming a robust acid-pyridine heterosynthon between a carboxylic acid-containing molecule and the pyridine nitrogen of nicotinamide.[10] This interaction is a reliable method for designing new solid forms. For example, cocrystals of nicotinamide have been successfully prepared with flufenamic acid, naproxen, and p-aminobenzoic acid, each resulting in a unique crystal lattice.[10][11][12]

The analysis of these structures shows that even subtle changes, such as altering the position of a functional group or introducing a coformer, can lead to dramatic differences in the crystal lattice, affecting everything from melting point and stability to solubility and bioavailability.

Data Presentation: Crystallographic Parameters

The following table summarizes the crystallographic data for nicotinamide, its isomer isonicotinamide, and representative cocrystals.

Compound/CocrystalChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Nicotinamide (Form α)C₆H₆N₂OMonoclinicP2₁/c3.7519.307.959095.5904
Isonicotinamide (Form I)C₆H₆N₂OMonoclinicP2₁/c9.5314.0710.1590116.7908
Isoniazid-PhloroglucinolC₁₂H₁₃N₃O₄MonoclinicP2₁/c12.315.8617.5890109.1904
Ticagrelor-Nicotinamide HydrateC₂₃H₂₈F₂N₆O₄S · C₆H₆N₂O · H₂OTriclinicP-110.3311.2315.0299.493.1113.82
Flufenamic Acid-NicotinamideC₁₄H₁₀F₃NO₂ · C₆H₆N₂OMonoclinicP2₁/n10.6015.0012.2190105.7904
p-Aminobenzoic Acid-IsonicotinamideC₇H₇NO₂ · C₆H₆N₂O---------

Note: Data for p-Aminobenzoic Acid-Isonicotinamide was qualitatively confirmed via PXRD but single-crystal data was not provided in the searched sources.[12] Data for other compounds is sourced from representative studies.[1][3][7][9][10]

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structures listed above typically follows a standardized experimental protocol.

  • Crystal Growth : Single crystals of suitable quality for diffraction are grown using methods such as slow evaporation from a solvent, cooling crystallization, or melt crystallization.[1][3][13] For cocrystals, the components are typically dissolved in a common solvent in a stoichiometric ratio.[12]

  • Data Collection : A selected single crystal is mounted on a diffractometer (e.g., a Bruker D8 Venture).[13] The crystal is maintained at a constant low temperature (commonly 100 K) to minimize thermal vibrations. The diffractometer uses a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and is equipped with a detector like a Photon II CPAD.[13] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods (e.g., with SHELXT software) and refined using full-matrix least-squares on F² (e.g., with SHELXL).[6] This process refines the atomic positions and thermal parameters to best fit the experimental data.

  • Data Validation and Deposition : The final structure is validated and analyzed for geometric parameters and intermolecular interactions. The crystallographic information file (CIF) is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[6]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the formation of a new crystalline phase (like a cocrystal) and to check the bulk purity of the sample.

  • Sample Preparation : A powdered sample of the material is prepared and placed on a sample holder.

  • Data Collection : The sample is analyzed using a powder diffractometer (e.g., PANalytical Empyrean) with Cu Kα radiation (λ = 1.5418 Å).[13] The diffraction pattern is collected over a range of 2θ angles (e.g., 5–50°).[13]

  • Analysis : The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystal structure. The formation of a new cocrystal is confirmed if the PXRD pattern is distinct from the patterns of the individual starting components.[3][10]

Visualization of Structural Relationships

The following diagram illustrates the logical relationships between nicotinamide and its various substituted forms discussed in this guide.

G cluster_parent Parent Compound cluster_derivatives Structural Modifications cluster_cocrystals Supramolecular Assemblies Nicotinamide Nicotinamide Isonicotinamide Isonicotinamide Nicotinamide->Isonicotinamide Isomeric Variation Cocrystals Nicotinamide Cocrystals Nicotinamide->Cocrystals Cocrystal Formation Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) Isonicotinamide->Isoniazid Hydrazide Substitution Coformer1 with Carboxylic Acids (e.g., Flufenamic Acid) Cocrystals->Coformer1 Acid-Pyridine Synthon Coformer2 with other APIs (e.g., Ticagrelor) Cocrystals->Coformer2 H-Bonding

Structural relationships of nicotinamide derivatives.

References

Evaluating the Synthetic Utility of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: A Comparative Guide to Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the synthetic utility of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in key cross-coupling reactions, benchmarked against similar chemical building blocks. This guide provides a comparative overview of its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols to inform synthetic strategy and catalyst selection.

This compound is a versatile building block in medicinal chemistry, offering a modifiable scaffold for the synthesis of complex molecular architectures. Its utility is largely defined by the reactivity of the C2-chloro substituent on the pyridine ring in various palladium-catalyzed cross-coupling reactions. This guide evaluates its performance in three of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.

General Reactivity of 2-Chloropyridines

A fundamental principle governing the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br and C-I bonds, making 2-chloropyridines generally less reactive substrates.[1] Consequently, the oxidative addition of the C-Cl bond to a palladium(0) catalyst, which is often the rate-determining step, requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] Despite these challenges, the lower cost and greater availability of chlorinated starting materials often make them an attractive choice in large-scale synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures. The performance of this compound in this reaction is benchmarked against the more reactive 2-bromopyridine analogue and a similar 2-chloropyridine bearing a different amide.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

EntryHalopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~85
2(2-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanonePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O806>90
3(2-Chloropyridin-3-yl)(morpholino)methanonePhenylboronic AcidXPhos Pd G3K₃PO₄t-BuOH10016~88

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

The data indicates that while the 2-chloro substrate requires a more advanced catalyst system (e.g., with a Buchwald ligand like SPhos or XPhos) and higher temperatures to achieve high yields, it is a viable and effective coupling partner. The analogous 2-bromo compound can often be coupled under milder conditions with a more traditional catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (5:1 mixture, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of this compound is compared with its bromo analog and a related 2-chloropyridine derivative.

Table 2: Comparative Data for Buchwald-Hartwig Amination

EntryHalopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10012~90
2(2-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanoneMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane908>95
32-Chloro-3-cyanopyridineAnilinePd₂(dba)₃ / XantphosK₂CO₃Dioxane11024~75

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Similar to the Suzuki coupling, the 2-chloro substrate requires a highly active catalyst system to achieve efficient amination. The use of bulky, electron-rich ligands like RuPhos is often crucial for successful coupling with less reactive aryl chlorides.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative Addition->Ar-Pd(II)L2-Cl Amine Coordination Amine Coordination Ar-Pd(II)L2-Cl->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Deprotonation->Ar-Pd(II)L2-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The reactivity of this compound is compared with its bromo analog and a related 2-chloropyridine derivative.

Table 3: Comparative Data for Sonogashira Coupling

EntryHalopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF9010~70
2(2-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanonePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF604>90
32-Chloro-3-cyanopyridinePhenylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10012~80

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

The Sonogashira coupling of 2-chloropyridines is generally more challenging than that of their bromo and iodo counterparts.[2] Achieving good yields often requires higher temperatures and may benefit from the use of more advanced ligand systems, although traditional catalysts can be effective under optimized conditions.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF (anhydrous, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed DMF, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 90 °C for 10 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Cu-C≡C-R' Ar-Pd(II)L2-C≡C-R' Ar-Pd(II)L2-C≡C-R' Transmetalation->Ar-Pd(II)L2-C≡C-R' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-C≡C-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination R'-C≡CH / Base Cu-C≡C-R' Cu-C≡C-R' Alkyne Coordination->Cu-C≡C-R' Cu-C≡C-R'->Transmetalation

Sonogashira Catalytic Cycle

Conclusion

This compound is a valuable and synthetically versatile building block for the construction of complex molecules. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than that of its 2-bromo analogue, the use of modern, highly active catalyst systems enables its efficient functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice between a chloro or bromo derivative will often depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. For complex, multi-step syntheses where cost and scalability are critical, the development of robust protocols for the coupling of this 2-chloro building block is a worthwhile endeavor.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyridine, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterization Characterization Purify->Characterization NMR, MS

Generalized Experimental Workflow

References

Safety Operating Guide

Safe Disposal of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Given the chemical structure, which includes a chlorinated pyridine ring and a pyrrolidine moiety, this compound should be handled as a hazardous substance. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[4]

  • Protective Clothing: A lab coat and closed-toe shoes are required to minimize skin exposure.[2]

  • Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[2]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][3]

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][4]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][4]

  • Waste Segregation and Collection:

    • Solid Waste: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department or the disposal facility.[2]

    • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof container compatible with chlorinated organic compounds.[4]

  • Container Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[3][4]

    • Include the full chemical name: "this compound." Do not use abbreviations.[3][4]

    • List all constituents and their approximate percentages for mixtures.[3]

    • Indicate the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4]

    • The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Professional Disposal:

    • Engage a certified hazardous waste disposal company for the transportation and final disposal of the chemical.[2][5]

    • The recommended method for the disposal of chlorinated organic compounds is incineration in a licensed hazardous waste incineration facility equipped with afterburners and scrubbers.[2][6]

    • Maintain detailed records of the waste, including its composition, quantity, and the date of collection for disposal.[2]

Quantitative Data Summary
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Chlorinated pyridines and pyrrolidine derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[3]Avoid direct contact and inhalation. Use appropriate PPE.[3]
Skin Irritation/Corrosion May cause skin irritation or burns.[3]Wear protective gloves and clothing.[3]
Eye Irritation/Damage May cause serious eye irritation or damage.[3]Wear eye protection.[3]
Environmental Hazards Pyrrolidine is harmful to aquatic life. Chlorinated organic compounds can have long-term adverse effects on the aquatic environment.[7]Do not allow the chemical to enter drains or waterways.[3]
Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill or Leak? ppe->spill waste_type Is the waste solid or liquid? solid_waste Collect in a labeled, sealed, puncture-proof container. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed, shatter-proof container. waste_type->liquid_waste Liquid labeling Label as 'Hazardous Waste' with full chemical name and date. solid_waste->labeling liquid_waste->labeling storage Store in a designated, secure, and well-ventilated area. labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. storage->contact_ehs professional_disposal Professional Disposal (e.g., Incineration) according to regulations. contact_ehs->professional_disposal end End of Process professional_disposal->end spill->waste_type No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with inert absorbent 3. Collect in sealed container 4. Decontaminate area spill->spill_procedure Yes spill_procedure->waste_type

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety profiles of structurally related compounds, such as (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride, in the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this compound with caution, assuming it may share similar hazards.

Hazard Identification and Personal Protective Equipment

This compound and its analogues are classified as irritants, potentially causing skin, eye, and respiratory tract irritation.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[3]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator should be used for handling the solid form if it is dusty.[3] Ensure proper fit and training before using a respirator.
Protective Clothing A lab coat or a full chemical-protective suit.[3][4]Ensure clothing provides full body coverage.

Occupational Exposure Limits:

SubstanceOSHA PELNIOSH RELACGIH TLV
This compoundNot availableNot availableNot available
2-Chloropyridine (related compound)Not availableNot availableNot available

Note: Specific occupational exposure limits for this compound have not been established. All work should be conducted in a manner that minimizes potential exposure.

Operational and Disposal Plans

A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.

Standard Operating Procedure Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surfaces handle_prepare->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_ppe Doff and Dispose of PPE cleanup_dispose_solid->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Keep the container tightly closed when not in use.[1][5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store in a locked cabinet or room to restrict access.[3]

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling the compound.[3]

3. Spill Management:

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[5][7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory and notify the appropriate emergency response team.

4. Disposal Plan:

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1][5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

Emergency Procedures

Emergency Response Workflow

cluster_response Immediate Response cluster_action Required Actions exposure Accidental Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing. Wash with soap and water for 15 mins. skin_contact->action_skin action_eye Rinse with water for 15 mins. Remove contact lenses if present. eye_contact->action_eye action_inhalation Move to fresh air. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Emergency procedures for accidental exposure to this compound.

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][5] Continue rinsing and seek immediate medical attention.[1][5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (or this guide for related compounds) available for emergency responders.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.